Cryptofolione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18+/m1/s1 |
InChI Key |
JSKFCRSAYKODTM-RKYSLMRCSA-N |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1/C=C/C[C@H](C[C@@H](/C=C/C2=CC=CC=C2)O)O |
Canonical SMILES |
C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cryptofolione: A Comprehensive Technical Guide on its Origins, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptofolione, a naturally occurring δ-lactone, has garnered significant interest within the scientific community for its unique chemical architecture and promising biological activities. This technical guide provides an in-depth overview of the origin, physicochemical properties, and known biological effects of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and synthesis, and an exploration of its potential mechanism of action as a G2 checkpoint inhibitor. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Origin and Natural Source
This compound is a secondary metabolite belonging to the class of 6-substituted 5,6-dihydro-α-pyrones. It is primarily isolated from various species of the plant genus Cryptocarya, which belongs to the Lauraceae family.
Natural Sources of this compound:
| Plant Species | Part of Plant | Geographical Origin |
| Cryptocarya myrtifolia | Branch and stem bark | South Africa |
| Cryptocarya moschata | Branch and stem bark | Brazil |
| Cryptocarya latifolia | Bark | Not Specified |
| Cryptocarya alba | Fruits | Not Specified |
| Cryptocarya strictifolia | Not Specified | Not Specified |
The biosynthesis of this compound proceeds through a mixed acetate-shikimate pathway, a common route for the formation of such polyketide-derived natural products in plants.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis and confirmed by total synthesis. The absolute configuration has been determined to be [6R,10S,12R].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₄ | |
| Molecular Weight | 314.38 g/mol | |
| Appearance | Not Specified | - |
| Specific Rotation [α]D²³ | +57° (c 0.52, CH₂Cl₂) | |
| CAS Number | 369498-91-9 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon No. | Chemical Shift (δ) ppm (Natural) | Chemical Shift (δ) ppm (Synthetic, 1R) | Chemical Shift (δ) ppm (Synthetic, 1S) |
| 2 | 164.1 | 164.2 | 164.2 |
| 3 | 121.7 | 121.7 | 121.7 |
| 4 | 145.2 | 145.2 | 145.2 |
| 5 | 30.7 | 30.7 | 30.7 |
| 6 | 78.4 | 78.5 | 78.5 |
| 7 | 129.5 | 129.6 | 129.6 |
| 8 | 132.8 | 132.9 | 1 |
The Putative Biosynthetic Pathway of Cryptofolione in Cryptocarya alba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptofolione, a δ-lactone-containing natural product isolated from the fruits of the Chilean tree Cryptocarya alba, has demonstrated notable biological activities, including trypanocidal effects[1][2][3]. Despite its therapeutic potential, the biosynthetic origin of this compound remains experimentally unelucidated. This technical guide synthesizes the current understanding of its formation, centered on a computationally proposed pathway involving a chimeric Type I polyketide synthase (PKS). This document provides a detailed overview of the putative biosynthetic steps, the precursor pathways, and hypothetical experimental protocols for pathway validation. All quantitative data found in the literature is summarized, and key pathways and workflows are visualized to facilitate comprehension.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Cryptocarya alba is hypothesized to be a polyketide pathway. Computational modeling using the BioPKS Pipeline suggests a pathway initiated by a cinnamoyl-CoA starter unit and extended by sequential additions of malonyl-CoA, catalyzed by a chimeric Type I polyketide synthase. The process culminates in an intramolecular cyclization to form the characteristic δ-lactone ring of this compound.
Precursor Biosynthesis
The biosynthesis of this compound is dependent on the availability of two key precursors: cinnamoyl-CoA and malonyl-CoA.
-
Cinnamoyl-CoA: This starter unit is derived from the phenylpropanoid pathway. The enzyme cinnamoyl-CoA reductase (CCR) is a key enzyme in monolignol biosynthesis and is responsible for the conversion of cinnamoyl-CoA esters to their corresponding cinnamaldehydes[4][5]. The biosynthesis of cinnamoyl-CoA itself begins with the amino acid phenylalanine.
-
Malonyl-CoA: As the primary extender unit in polyketide synthesis, malonyl-CoA is a crucial building block. In plants, the predominant route for malonyl-CoA synthesis is the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC)[6]. It is a vital component for the biosynthesis of a wide array of secondary metabolites, including fatty acids, flavonoids, and polyketides[7][8].
Proposed Polyketide Synthesis and Cyclization
The core of the this compound molecule is proposed to be assembled by a Type I Polyketide Synthase (PKS). This multifunctional enzyme would catalyze the iterative condensation of malonyl-CoA extender units onto the cinnamoyl-CoA starter unit. Each cycle of extension involves a series of reactions including ketosynthesis, and potentially ketoreduction, dehydration, and enoylreduction, to produce the final polyketide chain. The final step is believed to be an intramolecular cyclization reaction, which results in the formation of the δ-lactone ring, releasing the this compound molecule from the PKS enzyme complex.
Quantitative Data
Direct quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics and precursor concentrations in Cryptocarya alba, are not available in the current literature. However, some studies have quantified other secondary metabolites in this plant, providing a broader context of its metabolic activity.
| Compound Class | Compound | Concentration Range | Tissue | Reference |
| Phenols | Total Phenols | 9.83-29.85 mg GAE/g | Leaves | |
| Total Phenols | 0.68-1.61 mg GAE/g | Young Branches | ||
| Tannins | Condensed Tannins | 7.06-32.00 mg CE/g | Leaves | |
| Condensed Tannins | 1.23-2.53 mg CE/g | Young Branches | ||
| Alkaloids | Various | Generally low concentrations | Roots, Aerial Parts | [9] |
| Bioactivity | This compound | 250 µg/mL (trypanocidal activity) | Isolated from fruits | [1][2][3] |
Hypothetical Experimental Protocols for Pathway Validation
The following protocols are proposed as a framework for the experimental validation of the putative this compound biosynthetic pathway.
Identification and Cloning of Putative PKS Genes
-
RNA Extraction and cDNA Synthesis: Total RNA will be extracted from the fruit tissues of Cryptocarya alba, where this compound is known to accumulate[1][2][3]. The RNA will be reverse-transcribed to generate a cDNA library.
-
Degenerate PCR: Degenerate primers will be designed based on conserved domains of known plant Type I PKS genes. These primers will be used to amplify PKS gene fragments from the C. alba cDNA library.
-
RACE-PCR: The full-length sequences of the identified PKS gene fragments will be obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.
-
Gene Cloning: The full-length PKS genes will be cloned into an appropriate expression vector.
Heterologous Expression and Enzyme Characterization
-
Heterologous Host Selection: The cloned PKS genes will be expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
-
Protein Expression and Purification: The heterologous host will be cultured to induce the expression of the PKS protein. The protein will then be purified using affinity chromatography.
-
In Vitro Enzyme Assays: The purified PKS enzyme will be incubated with the proposed substrates, cinnamoyl-CoA and malonyl-CoA, along with necessary cofactors.
-
Product Analysis: The reaction products will be analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the synthesis of this compound.
Gene Silencing in Cryptocarya alba
-
Construct Design: An RNA interference (RNAi) construct will be designed to specifically silence the expression of the candidate PKS gene in C. alba.
-
Plant Transformation: The RNAi construct will be introduced into C. alba tissues using Agrobacterium tumefaciens-mediated transformation.
-
Metabolite Analysis: The levels of this compound in the transgenic plants will be compared to wild-type plants to confirm the role of the PKS gene in its biosynthesis.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from precursors.
Hypothetical Experimental Workflow for Pathway Validation
Caption: A hypothetical workflow for the validation of the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A plant malonyl-CoA synthetase enhances lipid content and polyketide yield in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Cryptofolione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione is a naturally occurring δ-lactone belonging to the styryllactone class of compounds. First isolated from plants of the Cryptocarya genus, such as Cryptocarya alba and Cryptocarya latifolia, and also found in Cinnamomum tiliaceum, this phenolic compound has garnered interest within the scientific community for its potential biological activities.[1][2][3] Preliminary studies have indicated its efficacy against protozoan parasites, specifically Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanisms of action and effects on cellular signaling pathways based on current research and data from structurally related compounds.
Physical and Chemical Properties
General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₄ | [4] |
| Molecular Weight | 314.38 g/mol | [4] |
| CAS Number | 160098-78-2 | [1] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | |
| XLogP3-AA | 2.7 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Topological Polar Surface Area | 66.8 Ų | [4] |
| Rotatable Bond Count | 7 | [4] |
Solubility
Experimental quantitative solubility data for this compound is limited. However, it is reported to have low water solubility (e.g., < 1 mg/mL).[1] For experimental purposes, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and then further diluted in aqueous media or prepared as a suspension.[1]
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.
¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.20-7.40 | m | Phenyl protons | |
| 6.89 | ddd | 15.0, 9.0, 6.0 | H-3 |
| 6.62 | d | 16.0 | H-8' |
| 6.20 | dd | 16.0, 1.5 | H-7' |
| 6.03 | dd | 10.0, 3.0 | H-2 |
| 4.80 | m | H-6 | |
| 4.25 | m | H-4' | |
| 3.85 | m | H-6' | |
| 2.45 | m | H-4a | |
| 2.30 | m | H-4b | |
| 1.70 | m | H-5'a | |
| 1.60 | m | H-5'b |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C-1 |
| 145.8 | C-3 |
| 136.7 | C-1' |
| 131.5 | C-8' |
| 129.8 | C-7' |
| 128.6 | Phenyl C-3', C-5' |
| 127.8 | Phenyl C-4' |
| 126.6 | Phenyl C-2', C-6' |
| 121.3 | C-2 |
| 77.5 | C-6 |
| 71.0 | C-6' |
| 68.9 | C-4' |
| 42.5 | C-5' |
| 30.1 | C-4 |
| 29.7 | C-5 |
High-resolution mass spectrometry is a key tool for confirming the molecular formula of this compound.
| Ion | m/z |
| [M+H]⁺ | 315.1596 |
| [M+Na]⁺ | 337.1416 |
Further fragmentation analysis would be required to detail the full mass spectrum.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl groups) |
| ~3050 | C-H (aromatic) |
| ~2950-2850 | C-H (aliphatic) |
| ~1720 (strong) | C=O (δ-lactone) |
| ~1650 | C=C (alkene) |
| ~1600, 1490, 1450 | C=C (aromatic ring) |
| ~1250 | C-O (lactone) |
| ~1050 | C-O (alcohol) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Cryptocarya alba
This protocol is a generalized procedure based on methods for isolating natural products from plant materials.
-
Extraction:
-
Air-dried and powdered fruits of Cryptocarya alba are exhaustively extracted with methanol (MeOH) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and partitioned successively with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
The CH₂Cl₂ fraction, typically containing compounds of intermediate polarity like this compound, is collected.
-
-
Chromatographic Separation:
-
The CH₂Cl₂ fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% hexane to 100% EtOAc).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc 7:3) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Fractions containing the compound of interest are pooled.
-
-
Purification:
-
The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient to yield pure this compound.
-
Trypanocidal Activity Assay against Trypanosoma cruzi
This protocol outlines a method to assess the in vitro activity of this compound against the trypomastigote form of T. cruzi.
-
Parasite Culture:
-
T. cruzi trypomastigotes are obtained from the supernatant of previously infected L6 myoblasts.
-
-
Assay Preparation:
-
This compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Serial dilutions of the stock solution are made in the appropriate culture medium to achieve the desired final concentrations.
-
-
Incubation:
-
In a 96-well microplate, 1 x 10⁵ trypomastigotes per well are incubated with varying concentrations of this compound.
-
Control wells containing parasites with DMSO (vehicle control) and a reference drug (e.g., nifurtimox or benznidazole) are included.
-
The plate is incubated at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
-
Quantification of Parasite Viability:
-
After incubation, the number of motile trypomastigotes in each well is counted using a hemocytometer under a light microscope.
-
Alternatively, a colorimetric assay using a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can be employed.
-
-
Data Analysis:
-
The percentage of parasite lysis or inhibition is calculated relative to the vehicle control.
-
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay in Mammalian Cells
This protocol describes a standard MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., macrophages or a cancer cell line).
-
Cell Culture:
-
The chosen mammalian cell line is cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Preparation:
-
Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Serial dilutions of this compound are prepared from a DMSO stock solution.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing the different concentrations of this compound.
-
Control wells with vehicle (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.
-
The plate is incubated for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The CC₅₀ (half-maximal cytotoxic concentration) value is determined from the dose-response curve.
-
Potential Signaling Pathways and Mechanism of Action
Direct studies on the specific signaling pathways modulated by this compound are currently lacking. However, based on its structural similarity to other styryllactones and the known activities of other compounds from the Cryptocarya genus, plausible mechanisms of action can be hypothesized.
Inhibition of the NF-κB Signaling Pathway
Goniothalamin, a structurally related styryllactone, has been shown to inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) induced by TNF-α.[5] NF-κB plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. It is plausible that this compound may share this inhibitory activity.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Modulation of Akt and c-Src Signaling Pathways
Cryptocaryone, another bioactive compound isolated from Cryptocarya, has been demonstrated to induce apoptosis in cancer cells by inhibiting the Akt and c-Src signaling pathways.[6] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, while c-Src is a non-receptor tyrosine kinase involved in cell growth, differentiation, and motility. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Given that this compound also exhibits cytotoxic effects, it may act through similar mechanisms.
Caption: Potential inhibition of Akt and c-Src signaling by this compound.
Experimental Workflow for Investigating Signaling Pathways
To validate these hypotheses, a structured experimental workflow would be necessary.
Caption: Workflow for elucidating this compound's effect on signaling pathways.
Conclusion
This compound presents as a promising natural product with demonstrated biological activities, particularly against parasitic protozoa. While its physical and chemical properties are partially characterized, further experimental investigation is required to establish a complete profile, including its melting point, boiling point, and quantitative solubility. The primary challenge and opportunity for future research lie in the elucidation of its precise mechanism of action and its effects on cellular signaling pathways. The hypotheses presented in this guide, based on structurally and taxonomically related compounds, offer a rational starting point for such investigations. A deeper understanding of how this compound interacts with cellular targets will be crucial for its potential development as a therapeutic agent.
References
- 1. This compound | Phenols | 160098-78-2 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
Cryptofolione: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide
Cryptofolione, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, biological activities, and synthesis, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a phenolic compound isolated from the fruit of Cinnamomum tiliaceum and the fruits of Cryptocarya alba. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₄ | |
| Molecular Weight | 314.38 g/mol | |
| CAS Number | 160098-78-2 | |
| Physical Description | Oil | |
| Chemical Name | (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one |
Biological Activity
This compound has demonstrated notable biological activity, particularly against parasitic protozoa.
Antiparasitic Activity
Studies have shown that this compound is active against Trypanosoma cruzi, the parasite responsible for Chagas disease. At a concentration of 250 µg/mL, it reduced the number of Trypanosoma cruzi trypomastigotes by 77%. It has also displayed a mild inhibitory effect on the promastigote form of Leishmania spp.
Cytotoxicity
This compound has been observed to exhibit moderate cytotoxicity in macrophages and T. cruzi amastigotes. The similar levels of cytotoxic and trypanocidal effects suggest that the compound has low selectivity in the tested models.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.
Protocol: Activity against Trypanosoma cruzi Trypomastigotes
-
Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium, such as Liver Infusion Tryptose (LIT) medium, supplemented with fetal bovine serum.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired final concentrations in the culture medium.
-
Assay: The trypomastigotes are incubated with various concentrations of this compound in 96-well plates at 37°C in a 5% CO₂ atmosphere.
-
Quantification: After a set incubation period (e.g., 24 or 48 hours), the viability of the trypomastigotes is assessed. This can be done by direct counting using a hemocytometer and trypan blue exclusion, or by using a colorimetric assay such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to a solvent control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Protocol: Cytotoxicity Assay in Macrophages
A general protocol for assessing the cytotoxicity of a compound in a macrophage cell line (e.g., J774 or RAW 264.7) is as follows:
-
Cell Culture: Macrophages are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A solvent control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, which measures the activity of mitochondrial dehydrogenases, or the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the CC₅₀ (half-maximal cytotoxic concentration) is determined.
Synthesis
The total synthesis of (-)-Cryptofolione has been accomplished. Key features of one reported synthetic route include a lipase-mediated resolution of a β-hydroxy ketone intermediate, a DBU mediated isomerization of a γ,δ-unsaturated aldehyde to an α,β-unsaturated aldehyde, Brown allylation, and a ring-closing metathesis (RCM) reaction.
Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. Further research is required to understand its mechanism of action. A potential experimental workflow to investigate these pathways is outlined below.
Spectroscopic Data of Cryptofolione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cryptofolione, a naturally occurring 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from published literature, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.45 | m | |
| 3 | 2.55 | m | |
| 4 | 5.95 | d | 9.8 |
| 5 | 6.85 | dt | 9.8, 4.0 |
| 6 | 4.80 | m | |
| 7 | 5.80 | dd | 15.5, 6.0 |
| 8 | 5.65 | dd | 15.5, 6.5 |
| 9 | 2.30 | m | |
| 10 | 3.80 | m | |
| 11 | 2.50 | m | |
| 12 | 4.20 | m | |
| 13 | 6.25 | dd | 16.0, 6.0 |
| 14 | 6.60 | d | 16.0 |
| 15-19 (Ph) | 7.20-7.40 | m |
Data extracted from analysis of the ¹H NMR spectrum published by Matsuoka et al. (2005).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 163.5 |
| 2 | 30.5 |
| 3 | 121.5 |
| 4 | 145.0 |
| 5 | 78.5 |
| 6 | 129.0 |
| 7 | 131.0 |
| 8 | 40.0 |
| 9 | 68.0 |
| 10 | 42.0 |
| 11 | 72.0 |
| 12 | 132.0 |
| 13 | 130.0 |
| 14 | 137.0 |
| 15 (ipso) | 128.5 |
| 16, 20 (ortho) | 126.5 |
| 17, 19 (meta) | 128.5 |
| 18 (para) | 127.5 |
Data sourced from Matsuoka et al. (2005), which references the original data from Drewes et al.[1]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₂₂O₄ |
| Molecular Weight | 314.38 g/mol |
| Exact Mass | 314.1518 Da |
| Predicted M+H⁺ | 315.1591 Da |
Data obtained from PubChem CID 5468868.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the purified solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile (approximately 1 µg/mL).
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.
Data Analysis: The high-resolution mass spectrum is used to determine the exact mass and confirm the elemental composition of this compound. The fragmentation pattern from the MS/MS spectrum provides valuable information about the structure of the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis of this compound
Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.
References
Cryptofolione: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione is a naturally occurring δ-lactone isolated from the fruits of Cryptocarya alba.[1] Its chemical structure and biological activities have garnered interest within the scientific community, particularly for its potential antiparasitic properties. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its effects against various pathogens and its cytotoxic profile. The information is presented to aid researchers and professionals in drug development in their understanding of this compound.
Biological Activities
The primary biological activities reported for this compound are its antiparasitic and cytotoxic effects. The available data, primarily from a key study by Schmeda-Hirschmann et al. (2001), indicates activity against Trypanosoma cruzi and Leishmania species.[1]
Antiparasitic Activity
This compound has demonstrated activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. In in vitro assays, this compound was shown to reduce the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL.[1][2][3] The compound also exhibited a moderate effect against the intracellular amastigote form of the parasite.[1][2]
Furthermore, this compound displayed a mild inhibitory effect on the promastigote form of Leishmania species, the parasites responsible for leishmaniasis.[1][2]
Cytotoxicity
The cytotoxic profile of this compound has also been evaluated. The compound showed moderate cytotoxicity against mammalian macrophages.[1][2] A notable observation from the available research is the compound's lack of selectivity, as its cytotoxic and trypanocidal effects were found to be similar.[1]
Quantitative Data
A critical aspect of drug development is the quantitative assessment of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Despite the reported biological activities, specific IC50 values for this compound against Trypanosoma cruzi, Leishmania spp., and mammalian cells are not available in the reviewed scientific literature. The primary study only reports a percentage of parasite reduction at a single concentration.
Table 1: Summary of Reported Biological Activities of this compound
| Target Organism/Cell Line | Activity Type | Concentration | Observed Effect | IC50 Value | Source |
| Trypanosoma cruzi (trypomastigotes) | Antiparasitic | 250 µg/mL | 77% reduction in parasite number | Not Reported | [1][2][3] |
| Trypanosoma cruzi (amastigotes) | Antiparasitic | Not Specified | Moderate activity | Not Reported | [1][2] |
| Leishmania spp. (promastigotes) | Antiparasitic | Not Specified | Mild inhibitory effect | Not Reported | [1][2] |
| Macrophages | Cytotoxic | Not Specified | Moderate cytotoxicity | Not Reported | [1][2] |
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of action underlying its antiparasitic and cytotoxic effects remains to be elucidated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature, based on standard and established laboratory practices.
Antiparasitic Assays
1. Anti-trypanosomal Assay (Trypanosoma cruzi trypomastigotes)
-
Parasite Culture: Bloodstream trypomastigotes of T. cruzi are obtained from infected mice and maintained in an appropriate culture medium, such as LIT (Liver Infusion Tryptose) medium, supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Assay Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium.
-
In a 96-well microplate, 1 x 10^5 trypomastigotes per well are incubated with varying concentrations of this compound.
-
A positive control (e.g., benznidazole) and a negative control (solvent vehicle) are included.
-
The plate is incubated at 28°C for 24-48 hours.
-
After incubation, the number of motile parasites is counted using a hemocytometer under a microscope. Alternatively, a resazurin-based assay can be used to assess parasite viability.
-
The percentage of parasite reduction is calculated relative to the negative control.
-
2. Anti-leishmanial Assay (Leishmania spp. promastigotes)
-
Parasite Culture: Promastigotes of a Leishmania species (e.g., L. amazonensis) are cultured in a suitable medium like Schneider's Drosophila Medium supplemented with 10% FBS at 26°C.
-
Assay Procedure:
-
This compound is dissolved and serially diluted as described above.
-
In a 96-well plate, 1 x 10^6 promastigotes per well are exposed to different concentrations of the compound.
-
Positive (e.g., amphotericin B) and negative controls are included.
-
The plate is incubated at 26°C for 48-72 hours.
-
Parasite viability is determined by direct counting with a hemocytometer or by using a colorimetric method such as the MTT assay.
-
The inhibitory effect is calculated as a percentage of the control.
-
Cytotoxicity Assay
1. Macrophage Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A macrophage cell line (e.g., J774A.1) is maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Macrophages are seeded in a 96-well plate at a density of 1 x 10^5 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
A positive control (e.g., doxorubicin) and a negative control (solvent vehicle) are included.
-
The plate is incubated for 24-48 hours.
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the negative control.
-
Mandatory Visualizations
As there is no information on the specific signaling pathways affected by this compound, a diagram illustrating a generalized experimental workflow for screening its biological activities is provided below.
Caption: Generalized workflow for evaluating the biological activities of this compound.
Conclusion
This compound exhibits notable antiparasitic activity against Trypanosoma cruzi and Leishmania spp., alongside moderate cytotoxicity towards mammalian macrophages. However, the lack of quantitative IC50 values and the absence of data on its mechanism of action and effects on cellular signaling pathways highlight significant gaps in the current understanding of this natural product. Further research is warranted to quantify its potency, determine its selectivity, and elucidate the molecular mechanisms underlying its biological effects. Such studies are crucial for assessing the true therapeutic potential of this compound and its derivatives in drug development programs.
References
An In-Depth Technical Guide to Cryptofolione and Its Naturally Isolated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptofolione, a member of the 6-substituted 5,6-dihydro-α-pyrone class of natural products, and its derivatives have been isolated from various species of the Cryptocarya genus. These compounds have garnered scientific interest due to their diverse biological activities, most notably their potential as anti-parasitic agents. This technical guide provides a comprehensive overview of the isolation, structure, and biological evaluation of this compound and its known naturally occurring derivatives. Detailed experimental methodologies for isolation and key biological assays are provided, along with a compilation of all available quantitative data. Furthermore, this guide explores the known and potential mechanisms of action and visualizes key experimental workflows and signaling pathways to facilitate further research and drug development efforts.
Introduction to this compound and its Derivatives
This compound is a styryl-lactone first isolated from the fruits of Cryptocarya alba[1][2]. Its structure features a 5,6-dihydro-α-pyrone ring connected to a substituted styryl side chain. The absolute configuration of this compound has been determined as [6R,10S,12R] through total synthesis. A number of structurally related α-pyrones have since been isolated from various Cryptocarya species, including C. yunnanensis, C. rigidifolia, C. moschata, and C. densiflora. These derivatives exhibit variations in the side chain, including differences in hydroxylation, methoxylation, and saturation.
Naturally Isolated this compound Derivatives
A growing family of this compound-related α-pyrones has been identified from different Cryptocarya species. These compounds share the core 6-substituted 5,6-dihydro-α-pyrone scaffold but differ in their side-chain functionalities. A summary of these compounds and their natural sources is presented in Table 1.
| Compound Name | Natural Source(s) | Reference(s) |
| This compound | Cryptocarya alba, Cryptocarya myrtifolia, Cryptocarya moschata | [1][2] |
| 6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-tetrahydro-pyran-2-one | Cryptocarya alba | [1][2] |
| Cryptoyunnanes A-E | Cryptocarya yunnanensis | |
| Cryptorigidifoliols A-K | Cryptocarya rigidifolia | |
| Cryptomoscatones D2, E1, E2, E3, F1 | Cryptocarya moschata | |
| Cryptopyranmoscatones A1, A2, A3, B1, B2, B4 | Cryptocarya moschata | |
| Crydensiones A-D | Cryptocarya densiflora |
Biological Activities
The primary reported biological activity of this compound is its action against protozoan parasites. However, related compounds from Cryptocarya have shown a broader spectrum of activities, including cytotoxic and anti-inflammatory effects.
Anti-parasitic Activity
This compound has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. In an initial screening, this compound reduced the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL[1][2]. It also showed a mild inhibitory effect on the promastigote form of Leishmania spp.[1][2]. Notably, the dihydro-derivative of this compound was found to be inactive, suggesting the importance of the double bond in the side chain for its anti-trypanosomal activity.
Cytotoxic Activity
This compound has been reported to exhibit moderate cytotoxicity against both murine macrophages and the amastigote form of T. cruzi[1][2]. The similar levels of cytotoxicity and anti-trypanosomal activity indicate a low selectivity index for this compound in the initial assays[1][2]. Several other α-pyrone derivatives from Cryptocarya species have been evaluated for their cytotoxic effects against a range of human cancer cell lines, with some compounds showing significant activity. Quantitative cytotoxicity data for various this compound derivatives are summarized in Table 2.
| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |
| Cryptoyunnane A | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 | |
| Cryptoyunnane B | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 | |
| Cryptoyunnane D | A549, HCT-116, MDA-MB-231, PC-3, HeLa | 2.25 - 8.97 | |
| Known analogue (related to Cryptoyunnanes) | A549, HCT-116, MDA-MB-231, PC-3, HeLa | 2.25 - 8.97 | |
| Cryptoyunnane (related compound) | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 |
Other Potential Biological Activities
While direct evidence for anti-inflammatory or neuroprotective effects of this compound is currently lacking, other secondary metabolites isolated from Cryptocarya species have demonstrated such activities. For instance, flavonoids from Cryptocarya chingii have been shown to inhibit TNFα-induced NF-κB activation and LPS-induced IL-1β expression. This suggests that α-pyrones like this compound could be interesting candidates for screening in these therapeutic areas.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for the key biological assays used to evaluate its activity.
Isolation of this compound from Cryptocarya alba
The following is a generalized protocol based on reported methods for the isolation of α-pyrones from Cryptocarya species.
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered fruits of Cryptocarya alba are macerated with a solvent system such as dichloromethane-methanol (1:1) at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: A solvent gradient is used for elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.
-
Analysis and Pooling: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar profiles are pooled together.
-
Purification: The pooled fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound and its derivatives.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
In Vitro Anti-Trypanosomal Activity Assay
The following protocol outlines a typical assay to evaluate the activity of compounds against Trypanosoma cruzi.
Caption: Workflow for in vitro anti-trypanosomal activity assay.
-
Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium (e.g., LIT medium) supplemented with fetal bovine serum.
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium.
-
Assay Setup: The parasite suspension is added to the wells of a 96-well microplate.
-
Treatment: The serially diluted compounds are added to the wells containing the parasites. Appropriate controls (no drug, reference drug like benznidazole) are included.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Parasite viability is determined by microscopic counting using a Neubauer chamber or by using a colorimetric assay such as the MTT or resazurin reduction assay.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of natural products.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture: Mammalian cells (e.g., murine macrophages) are cultured in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: The cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.
Mechanism of Action
The precise mechanism of action of this compound and its derivatives against Trypanosoma cruzi and Leishmania spp. has not yet been fully elucidated. However, based on the activities of other styrylpyrones and anti-protozoan compounds, several potential mechanisms can be proposed.
Styrylpyrones have been shown to modulate key signaling pathways involved in inflammation and cellular stress. For example, some styrylpyrones can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response. In the context of parasitic infections, dysregulation of host cell signaling is a common strategy for parasite survival. It is plausible that this compound could interfere with host-parasite interactions by modulating such pathways.
Another potential mechanism relates to the induction of oxidative stress within the parasite. Many anti-protozoan drugs exert their effects by generating reactive oxygen species (ROS) that damage parasitic macromolecules. The α,β-unsaturated lactone moiety present in this compound is a Michael acceptor and could potentially react with nucleophilic residues in parasite enzymes or other proteins, leading to their inactivation and subsequent cell death.
References
Cryptofolione: A Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione is a naturally occurring δ-lactone isolated from the fruits and bark of plants belonging to the Cryptocarya genus.[1][2][3] Structurally, it belongs to the α,β-unsaturated δ-lactone class of compounds, which are known to exhibit a range of biological activities. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its known biological effects, proposing potential mechanisms of action, and detailing relevant experimental methodologies. While research on this compound is not extensive, this document collates the available data to support further investigation and drug development efforts.
Biological Activities
The primary reported biological activities of this compound are its trypanocidal effects and moderate cytotoxicity. There are also indications of its role as a cell cycle inhibitor, specifically targeting the G2 checkpoint.
Antiparasitic and Cytotoxic Effects
This compound has demonstrated notable activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] In vitro studies have shown that this compound can significantly reduce the number of trypomastigotes.[1][2][3] Alongside its antiparasitic properties, this compound also exhibits moderate cytotoxicity against mammalian cells, including macrophages, and the amastigote form of T. cruzi.[1][2][3] Furthermore, a mild inhibitory effect on the promastigote form of Leishmania spp. has been observed.[1][2]
| Activity | Organism/Cell Line | Concentration | Effect | Reference |
| Trypanocidal | Trypanosoma cruzi trypomastigotes | 250 µg/mL | 77% reduction in parasite number | [1][2][3] |
| Cytotoxicity | Macrophages | 25 µg/mL | Reduction in cell viability | [3] |
| Cytotoxicity | Trypanosoma cruzi amastigotes | Not specified | Moderate | [1][2][3] |
| Leishmanicidal | Leishmania spp. promastigotes | Not specified | Mild inhibition | [1][2] |
Cell Cycle Inhibition
There is evidence to suggest that this compound acts as a G2 checkpoint inhibitor.[4] The G2/M checkpoint is a critical regulatory point in the cell cycle that prevents cells with damaged DNA from entering mitosis.[5][6] Inhibition of this checkpoint can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective G1 checkpoint, making G2 checkpoint inhibitors a promising area for cancer therapy.[6][7] While the specific mechanisms of this compound's effect on the cell cycle are yet to be fully elucidated, the general pathway of G2/M checkpoint regulation provides a framework for its potential mode of action.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing trypanocidal activity and G2 checkpoint inhibition, the following protocols can be adapted.
Trypanocidal Activity Assay
This protocol is a representative method for evaluating the in vitro activity of compounds against Trypanosoma cruzi.
Objective: To determine the effective concentration of this compound required to inhibit the growth of T. cruzi trypomastigotes.
Materials:
-
Trypanosoma cruzi trypomastigotes
-
Liver Infusion Tryptose (LIT) medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Incubator (28°C)
-
Microplate reader
Procedure:
-
Culture T. cruzi trypomastigotes in LIT medium supplemented with 10% FBS at 28°C.
-
Prepare serial dilutions of the this compound stock solution in LIT medium.
-
Seed the 96-well plates with a suspension of trypomastigotes at a density of 1 x 10^6 parasites/mL.
-
Add the different concentrations of this compound to the wells. Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).
-
Incubate the plates at 28°C for 72 hours.
-
After incubation, assess parasite viability by direct counting using a hemocytometer or by using a colorimetric assay (e.g., MTT assay).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
G2 Checkpoint Inhibition Assay
This protocol outlines a general method to assess the G2 checkpoint inhibitory activity of a compound in cancer cells.
Objective: To determine if this compound can abrogate a DNA damage-induced G2 arrest.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
This compound stock solution (in DMSO)
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Culture the cancer cells to 70-80% confluency.
-
Induce DNA damage to arrest the cells in the G2 phase. This can be achieved by treating the cells with a DNA damaging agent for a specific duration (e.g., 10 µM etoposide for 16 hours).
-
Following the induction of G2 arrest, treat the cells with various concentrations of this compound for 4-8 hours. Include a positive control (e.g., caffeine, a known G2 checkpoint inhibitor) and a negative control (DMSO).
-
Harvest the cells, fix them in 70% ethanol, and store at -20°C.
-
Before analysis, wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer. A decrease in the percentage of cells in the G2/M phase and an increase in the sub-G1 (apoptotic) population in the this compound-treated samples compared to the control indicates G2 checkpoint inhibition.
Proposed Signaling Pathways
While the precise molecular targets of this compound are unknown, a hypothetical signaling pathway for its G2 checkpoint inhibitory activity can be proposed based on the known mechanisms of the G2/M transition.
G2/M Checkpoint Regulation
The G2/M checkpoint is primarily controlled by the Cyclin B1/CDK1 complex. In the presence of DNA damage, checkpoint kinases such as Chk1 and Chk2 are activated.[8] These kinases phosphorylate and inactivate the Cdc25 phosphatase, which is responsible for activating CDK1.[8] Inactivation of Cdc25 prevents the activation of the Cyclin B1/CDK1 complex, leading to G2 arrest. A G2 checkpoint inhibitor like this compound could potentially act by inhibiting one of the upstream kinases (e.g., ATM/ATR, Chk1/Chk2) or by directly or indirectly promoting the activity of Cdc25, thereby forcing the cell to enter mitosis despite the presence of DNA damage.
Caption: Proposed mechanism of G2/M checkpoint inhibition by this compound.
Experimental Workflow for Identifying this compound's Target
To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary.
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion and Future Directions
This compound presents as a promising natural product with demonstrated antiparasitic activity and potential as a cell cycle inhibitor. The current body of research, while limited, provides a foundation for more in-depth studies. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the anticancer activity of this compound against a diverse panel of cancer cell lines to determine its spectrum of activity and to obtain quantitative data such as IC50 values.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound to understand its mechanism of G2 checkpoint inhibition. This would involve techniques such as affinity chromatography, proteomics, and in vitro kinase assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of Chagas disease and cancer.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective therapeutic agents.
References
- 1. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells [frontiersin.org]
- 6. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput assay for G2 checkpoint inhibitors and identification of the structurally novel compound isogranulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematopoietic cytokines enhance Chk1-dependent G2/M checkpoint activation by etoposide through the Akt/GSK3 pathway to inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Cryptofolione
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Cryptofolione is a naturally occurring δ-lactone that has garnered significant interest due to its biological activities, including trypanocidal and leishmanicidal effects[1][2]. Isolated from species of the Cryptocarya genus, its complex stereochemistry has made it a challenging target for synthetic chemists. The absolute configuration of the natural product has been established as (6R,10S,12R) through total synthesis[3][4]. This document provides a detailed overview of selected total syntheses of (-)-Cryptofolione, presenting key quantitative data in tabular format, comprehensive experimental protocols for pivotal reactions, and visual representations of the synthetic strategies.
I. Comparative Analysis of Synthetic Strategies
Several distinct enantioselective total syntheses of (-)-Cryptofolione have been reported, each employing unique key reactions to establish the requisite stereocenters. The table below summarizes the quantitative data from two prominent approaches, highlighting differences in reaction yields and overall efficiency.
Table 1: Comparison of Key Steps in the Total Synthesis of (-)-Cryptofolione
| Synthetic Approach | Key Reaction | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Intermediate Yield | Enantiomeric Excess (ee) | Reference |
| Matsuoka et al. (2005) | Asymmetric Hetero-Diels-Alder (AHDA) | Cinnamaldehyde | ~10 | Not explicitly stated | 79% (for AHDA step) | 95% ee (for AHDA product) | [3] |
| Li et al. (Formal Synthesis) | Asymmetric Mukaiyama Aldol | trans-Cinnamaldehyde | 6 (to a known intermediate) | Not applicable (Formal) | 75% (over 2 steps for a key diol) | Not explicitly stated for key intermediate | [5][6] |
| Balasubramanyam et al. (2011) | Keck Allylation & Mitsunobu Inversion | Propane-1,3-diol | ~12 | Not explicitly stated | 69% (for Cross-Metathesis) | Not explicitly stated for key intermediate | [7] |
II. Synthetic Schemes and Methodologies
This section details the experimental protocols for the key transformations in the total synthesis of (-)-Cryptofolione.
A. Enantioselective Synthesis via Asymmetric Hetero-Diels-Alder Reaction (Matsuoka et al.)
This synthetic route establishes the stereochemistry of the dihydropyrone ring early in the synthesis using a chromium (salen) catalyzed asymmetric hetero-Diels-Alder (AHDA) reaction.
Diagram 1: Retrosynthetic Analysis (Matsuoka et al.)
Caption: Retrosynthesis of (-)-Cryptofolione via an AHDA reaction.
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
-
Reaction: To a solution of the chiral Cr(salen) complex (2.5 mol%) in CH₂Cl₂ at 0 °C is added trans-cinnamaldehyde. Danishefsky's diene is then added, and the reaction mixture is stirred for 24 hours.
-
Work-up: The reaction is quenched with trifluoroacetic acid (TFA) to yield the 2,3-dihydro-γ-pyrone.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Yield: 79%[3].
-
Enantiomeric Excess: 95% ee[3].
B. Formal Synthesis via Asymmetric Mukaiyama Aldol Reaction (Li et al.)
This approach utilizes a titanium-BINOL catalyzed asymmetric Mukaiyama aldol reaction to construct a key chiral fragment, which is a known intermediate in the synthesis of this compound.
Diagram 2: Key Fragment Synthesis (Li et al.)
Caption: Synthesis of a key diol intermediate via an Evans aldol and Barbier reaction.
Experimental Protocol: Indium-Promoted Barbier Reaction
-
Reaction: A crude aldehyde, prepared by DIBAL-H reduction of the corresponding ester, is subjected to an In(0)-promoted Barbier reaction in a THF/H₂O (10:1) mixture with 3-bromoprop-1-ene.
-
Work-up: The reaction is quenched and the product is extracted.
-
Purification: The resulting anti-diol is purified by column chromatography.
-
Yield: 75% over the two steps (reduction and Barbier reaction)[6].
-
Diastereomeric Ratio: 4:1 (anti:syn)[6].
C. Stereoselective Synthesis of (+)-Cryptofolione via Keck Allylation and Olefin Metathesis (Balasubramanyam et al.)
This synthesis of the enantiomer, (+)-Cryptofolione, employs a Keck asymmetric allylation to set a key stereocenter and a Grubbs-catalyzed ring-closing metathesis to form the dihydropyrone ring.
Diagram 3: Key Transformations (Balasubramanyam et al.)
Caption: Key steps in the synthesis of (+)-Cryptofolione.
Experimental Protocol: Keck Asymmetric Allylation
-
Catalyst Preparation: A mixture of (S)-BINOL and Ti(Oi-Pr)₄ in CH₂Cl₂ with 4 Å molecular sieves is stirred under reflux for 1 hour and then cooled to room temperature.
-
Reaction: The aldehyde starting material in anhydrous CH₂Cl₂ is added, followed by cooling to -78 °C. Allyltributyltin (AllSnBu₃) is then added, and the mixture is stirred at -20 °C for 36 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution.
-
Purification: The product is purified by column chromatography.
-
Yield: Not explicitly stated for this step alone in the abstract, but is a key transformation in the overall synthesis[7].
Experimental Protocol: Olefin Cross-Metathesis
-
Reaction: To a solution of the diene precursor in CH₂Cl₂, Grubbs' second-generation catalyst (10 mol%) is added, and the mixture is refluxed for 4 hours.
-
Work-up: The solvent is evaporated, and the residue is purified.
-
Purification: The product is purified by column chromatography on silica gel.
-
Yield: 69%[7].
III. Conclusion
The total synthesis of (-)-Cryptofolione has been successfully achieved through various elegant strategies. The choice of synthetic route may depend on the availability of starting materials, desired scalability, and the specific stereochemical challenges to be addressed. The methodologies presented here, particularly the asymmetric hetero-Diels-Alder reaction and asymmetric aldol reactions coupled with metathesis, represent powerful tools in modern organic synthesis for the construction of complex natural products. These detailed protocols provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Asymmetric Synthesis of Cryptofolione Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of Cryptofolione stereoisomers. This compound, a naturally occurring δ-lactone, has garnered significant interest due to its biological activities, including trypanocidal and leishmanicidal effects. The precise stereochemical configuration of this compound is crucial for its bioactivity, necessitating highly stereoselective synthetic strategies. The absolute configuration of the natural product has been established as (6R, 10S, 12R) through various synthetic efforts.[1][2]
This document outlines several successful asymmetric syntheses, presenting key quantitative data in tabular format for easy comparison and providing detailed experimental protocols for pivotal reactions.
Key Synthetic Strategies and Data
The asymmetric synthesis of this compound stereoisomers has been approached through several distinct strategies, each employing different methods for stereocontrol. The primary strategies include:
-
Asymmetric Hetero-Diels-Alder (AHDA) Reaction: This approach establishes the stereochemistry of the dihydropyranone core early in the synthesis.
-
Enzyme-Catalyzed Kinetic Resolution: Lipase-mediated resolution of a key intermediate provides access to enantiomerically enriched building blocks.
-
Chiral Pool Starting Materials: Utilizes readily available chiral molecules to introduce the initial stereocenters.
-
Asymmetric Aldol and Allylation Reactions: These methods are employed to create the chiral centers in the side chain of the molecule.
The following tables summarize the quantitative data from several reported syntheses, highlighting the efficiency and stereoselectivity of each approach.
Table 1: Key Reaction Efficiencies in the Synthesis of (6R, 10S, 12R)-Cryptofolione and its Stereoisomers
| Synthetic Route | Key Stereochemical Step | Intermediate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Matsuoka, Aikawa, Irie, & Katsuki (2005) | Asymmetric Hetero-Diels-Alder (AHDA) | 2-methoxy-γ-pyrone | 95 | 95 | - | [2] |
| Reddy, et al. | Lipase-mediated resolution | β-hydroxy ketone | 45 (alcohol), 48 (acetate) | >99 (alcohol) | - | [3] |
| Das, Nagendra, & Reddy (2011) | Asymmetric reduction of a propargyl ketone | Propargyl alcohol | 90 | 98 | - | |
| Yadav, Ganganna, & Bhunia (2012) | Asymmetric acetate aldol reaction | Aldol adduct | 85 | - | 9:1 | [4] |
| Balasubramanyam, Reddy, Salvanna, & Das (2011) | Keck Allylation | Homoallylic alcohol | 85 | - | 95:5 |
Experimental Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of this compound stereoisomers, highlighting the key transformations and intermediates.
Caption: Generalized workflow for the asymmetric synthesis of this compound stereoisomers.
Detailed Experimental Protocols
The following are detailed protocols for the key reactions employed in the asymmetric synthesis of this compound stereoisomers.
Asymmetric Hetero-Diels-Alder (AHDA) Reaction
This protocol is adapted from the synthesis reported by Matsuoka, Aikawa, Irie, & Katsuki (2005) for the synthesis of the dihydropyranone core of this compound.[2]
Diagram of the AHDA Reaction
Caption: Key transformation in the AHDA approach to the this compound core.
Protocol:
-
To a solution of the (R,R)-Cr(salen) catalyst (2.5 mol%) in a suitable solvent (e.g., CH2Cl2) at 0 °C is added cinnamaldehyde.
-
Danishefsky's diene is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of trifluoroacetic acid (TFA).
-
The mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-methoxy-γ-pyrone.
Lipase-Mediated Kinetic Resolution
This protocol is based on the enantioselective total synthesis of (-)-Cryptofolione by Reddy et al., where a lipase is used to resolve a racemic β-hydroxy ketone.[3]
Diagram of the Lipase-Mediated Resolution
Caption: Enzymatic resolution of a key β-hydroxy ketone intermediate.
Protocol:
-
To a solution of the racemic β-hydroxy ketone in a suitable organic solvent (e.g., toluene) is added a lipase (e.g., Pseudomonas cepacia lipase).
-
An acyl donor (e.g., vinyl acetate) is added to the mixture.
-
The reaction is stirred at room temperature and monitored for conversion (typically to ~50%).
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acetylated product is separated by column chromatography to yield the enantiomerically pure alcohol and the corresponding acetate.
Brown's Asymmetric Allylation
This protocol is a general procedure for the diastereoselective allylation of an aldehyde, a key step in constructing the side chain of this compound, as described in the synthesis by Yadav, Ganganna, & Bhunia (2012).[4]
Diagram of Brown's Asymmetric Allylation
Caption: Stereoselective formation of a homoallylic alcohol via Brown's allylation.
Protocol:
-
To a solution of the aldehyde in a dry ethereal solvent (e.g., diethyl ether or THF) at -78 °C is added a solution of (-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl)).
-
The reaction mixture is stirred at -78 °C for the specified time.
-
The reaction is quenched by the addition of an aqueous solution of NaOH, followed by the slow addition of hydrogen peroxide (H₂O₂).
-
The mixture is allowed to warm to room temperature and stirred until the oxidation is complete.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the homoallylic alcohol.
Ring-Closing Metathesis (RCM)
This protocol describes the formation of the δ-lactone ring of this compound using a Grubbs catalyst, a common final step in many of its total syntheses.[4]
Diagram of Ring-Closing Metathesis
Caption: Formation of the this compound lactone via Ring-Closing Metathesis.
Protocol:
-
A solution of the diene precursor in dry, degassed dichloromethane (CH₂Cl₂) is prepared.
-
Grubbs' second-generation catalyst is added to the solution.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired δ-lactone.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under the supervision of a trained chemist. Appropriate safety precautions should be taken at all times. The specific reaction conditions (e.g., concentrations, temperatures, reaction times) may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for the Extraction of Cryptofolione from Cryptocarya
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione, a bioactive α-pyrone, has been isolated from various species of the genus Cryptocarya, a member of the laurel family (Lauraceae).[1][2] This compound has garnered interest within the scientific community due to its potential pharmacological activities. The genus Cryptocarya is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and α-pyrones, which have demonstrated a range of biological effects.[2][3][4] These application notes provide a detailed laboratory protocol for the extraction and purification of this compound from Cryptocarya plant material, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
The protocol herein is a composite methodology based on established techniques for the isolation of natural products. It outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. While specific yields can vary depending on the Cryptocarya species, plant part, and geographic origin, this guide provides a robust framework for the successful isolation of this compound.
Materials and Equipment
Reagents and Solvents:
-
Dried and powdered Cryptocarya plant material (bark or fruits recommended)
-
n-Hexane (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Methanol (MeOH, ACS grade)
-
Ethyl acetate (EtOAc, ACS grade)
-
Distilled water
-
Silica gel (for column chromatography, 60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Vanillin-sulfuric acid or ceric sulfate staining solution for TLC visualization
Equipment:
-
Grinder or mill
-
Large glass flasks or beakers for extraction
-
Orbital shaker or magnetic stirrer
-
Rotary evaporator
-
Separatory funnels (various sizes)
-
Glass columns for chromatography
-
Fraction collector (optional)
-
TLC developing tanks
-
UV lamp (254 nm and 366 nm)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Preparation of Plant Material
The initial and crucial step is the proper preparation of the plant material to maximize the efficiency of the extraction process.
-
Collection and Identification: Collect the desired plant parts (bark or fruits) from a positively identified Cryptocarya species. Proper botanical identification is essential to ensure the presence of the target compound.
-
Drying: Air-dry the plant material in a well-ventilated area, avoiding direct sunlight to prevent the degradation of phytochemicals. Alternatively, a plant dryer can be used at a controlled temperature (typically 40-50°C).
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder or mill. A finer powder provides a larger surface area for solvent penetration, leading to a more efficient extraction.
Extraction of Crude Bioactive Compounds
This protocol employs a sequential maceration technique with solvents of increasing polarity to extract a broad range of compounds, including the moderately polar this compound.
-
Defatting: Macerate the powdered plant material (e.g., 500 g) in n-hexane (e.g., 2.5 L) for 48-72 hours at room temperature with continuous agitation using an orbital shaker or magnetic stirrer. This step removes nonpolar constituents like fats and waxes.
-
Filtration: Filter the hexane extract through Whatman No. 1 filter paper. The marc (solid residue) is retained for the subsequent extraction step. The hexane filtrate can be concentrated under reduced pressure using a rotary evaporator and stored for further analysis if desired.
-
Dichloromethane Extraction: Air-dry the marc to remove residual hexane. Submerge the dried marc in dichloromethane (DCM, 2.5 L) and macerate for 48-72 hours with continuous agitation.
-
Filtration and Concentration: Filter the DCM extract and concentrate it using a rotary evaporator at a temperature not exceeding 40°C to yield the crude DCM extract. This fraction is expected to contain this compound.
-
Methanol Extraction: The remaining marc can be further extracted with methanol (2.5 L) following the same procedure to isolate more polar compounds.
Liquid-Liquid Partitioning of the Dichloromethane Extract
To further fractionate the crude DCM extract and enrich the this compound-containing fraction, a liquid-liquid partitioning step is employed.
-
Suspension: Suspend the crude DCM extract (e.g., 10 g) in a 9:1 mixture of methanol and water (e.g., 200 mL).
-
Partitioning with n-Hexane: Transfer the suspension to a separatory funnel and partition it against an equal volume of n-hexane (200 mL). Shake vigorously and allow the layers to separate. Collect the lower methanolic layer. Repeat this step 2-3 times to ensure complete removal of nonpolar compounds.
-
Partitioning with Ethyl Acetate: To the methanolic layer, add distilled water to adjust the solvent ratio to approximately 1:1 methanol:water. Partition this aqueous methanol phase against an equal volume of ethyl acetate (EtOAc). Collect the upper EtOAc layer. Repeat the EtOAc partitioning 2-3 times.
-
Concentration: Combine the EtOAc fractions and concentrate them using a rotary evaporator to yield the EtOAc-soluble fraction, which is now enriched with this compound.
Chromatographic Purification of this compound
Column chromatography is a standard technique for the isolation of pure compounds from a complex mixture.
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column of appropriate size (e.g., 50 cm length, 5 cm diameter for 5 g of EtOAc fraction).
-
Sample Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:
-
n-Hexane (100%)
-
n-Hexane:EtOAc (95:5, 90:10, 85:15, ... 50:50)
-
EtOAc (100%)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-25 mL) and monitor the separation process using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on TLC plates and develop them in a suitable solvent system (e.g., n-hexane:EtOAc 7:3 or 6:4). Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid or ceric sulfate reagent followed by heating.
-
Pooling and Recrystallization: Combine the fractions containing pure this compound (as determined by TLC comparison with a reference standard, if available, or by pooling fractions with the same single spot at the expected Rf value). Concentrate the pooled fractions to dryness. If the residue is semi-solid or crystalline, attempt recrystallization from a suitable solvent system (e.g., DCM/hexane or EtOAc/hexane) to obtain pure crystalline this compound.
Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H NMR and ¹³C NMR spectra. The obtained data should be compared with published spectral data for this compound.[3]
-
Mass Spectrometry (MS): Determine the molecular weight of the isolated compound using mass spectrometry and compare it with the known molecular weight of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the extraction of this compound from 500 g of dried Cryptocarya bark. Actual yields may vary.
| Parameter | Value | Unit | Notes |
| Starting Plant Material (dry weight) | 500 | g | Cryptocarya latifolia bark |
| Crude n-Hexane Extract Yield | 5.2 | g | - |
| Crude Dichloromethane Extract Yield | 15.8 | g | Expected to contain this compound |
| Crude Methanol Extract Yield | 25.1 | g | - |
| EtOAc-Soluble Fraction Yield | 4.3 | g | From partitioning of the DCM extract |
| Purified this compound Yield | 85 | mg | After column chromatography and recrystallization |
| Purity (by NMR) | >95 | % | - |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction.
References
Application Notes and Protocols for Using Cryptofolione in In Vitro Trypanocidal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione, a compound isolated from the fruits of Cryptocarya alba, has demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2] These application notes provide a detailed protocol for evaluating the in vitro trypanocidal activity of this compound against the trypomastigote form of T. cruzi. Additionally, quantitative data from existing studies are summarized to serve as a benchmark for future experiments. While this compound has shown trypanocidal effects, it is crucial to note its reported cytotoxicity against mammalian cells, indicating a low selectivity index.[1][2] Therefore, comprehensive cytotoxicity testing is an essential component of the evaluation process.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against Trypanosoma cruzi trypomastigotes and its cytotoxic effect on macrophages.
| Compound | Target Organism/Cell Line | Concentration | Effect | Reference |
| This compound | Trypanosoma cruzi trypomastigotes | 250 µg/mL | 77% reduction in parasite number | [1][2] |
| This compound | Macrophages | 25 µg/mL | Reduction in viability (cytotoxic effect) | [2] |
Experimental Protocols
This section outlines a detailed protocol for assessing the in vitro trypanocidal activity of this compound against Trypanosoma cruzi trypomastigotes. This protocol is a synthesized methodology based on established in vitro trypanocidal assay procedures.
Protocol: In Vitro Trypanocidal Assay for this compound against T. cruzi Trypomastigotes
1. Materials and Reagents:
-
Trypanosoma cruzi trypomastigotes (e.g., CL strain)
-
Vero cells (or another suitable host cell line)
-
This compound
-
Benznidazole (positive control)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Resazurin-based viability assay kit (optional, for cytotoxicity assessment)
2. Parasite and Cell Culture:
-
Vero Cell Maintenance: Culture Vero cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Subculture cells upon reaching 80-90% confluency.
-
Trypomastigote Production: Infect Vero cell monolayers with T. cruzi trypomastigotes. After 5-7 days post-infection, motile trypomastigotes will be released into the culture supernatant. Harvest the supernatant and centrifuge to pellet the parasites. Resuspend the parasites in fresh medium and count using a hemocytometer.
3. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent toxicity.
-
Prepare a stock solution of benznidazole in DMSO and prepare serial dilutions in the same manner to serve as a positive control.
4. Trypanocidal Assay Procedure:
-
Seed 1 x 10⁵ trypomastigotes per well in a 96-well microplate in a final volume of 100 µL of RPMI 1640 medium.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
Positive Control: Wells containing parasites and serial dilutions of benznidazole.
-
Negative Control: Wells containing parasites and medium with the same final concentration of DMSO as the test wells.
-
Untreated Control: Wells containing only parasites in medium.
-
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
After incubation, count the number of motile trypomastigotes in each well using an inverted microscope and a hemocytometer. Alternatively, parasite viability can be assessed using a resazurin-based assay.
5. Cytotoxicity Assay (against Vero cells):
-
Seed 1 x 10⁴ Vero cells per well in a 96-well microplate and incubate overnight to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing the same serial dilutions of this compound used in the trypanocidal assay.
-
Incubate the plate for 24 hours under the same conditions.
-
Assess cell viability using a resazurin-based assay or by direct cell counting after trypsinization.
6. Data Analysis:
-
Calculate the percentage of parasite reduction for each concentration of this compound compared to the untreated control.
-
Determine the 50% inhibitory concentration (IC₅₀) value for this compound and benznidazole by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the 50% cytotoxic concentration (CC₅₀) for this compound on Vero cells.
-
Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over the host cells.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro trypanocidal assay of this compound.
Logical Relationship of Evaluation
Caption: Evaluation process for this compound's trypanocidal potential.
References
Application of Cryptofolione in Leishmania Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione, a natural product isolated from the fruits of Cryptocarya alba, has demonstrated a range of biological activities, including inhibitory effects against parasitic protozoa.[1] Initial studies have indicated a mild inhibitory effect on the promastigote form of Leishmania spp., the causative agent of leishmaniasis.[1] However, the compound has also shown moderate cytotoxicity against macrophages, highlighting the need for a thorough evaluation of its selective antileishmanial activity and mechanism of action.[1]
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as an antileishmanial agent. The following sections detail the current, albeit limited, understanding of this compound's bioactivity and provide standardized protocols for its in-depth evaluation.
Quantitative Data Summary
To date, specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound against Leishmania species and host cells are not well-documented in publicly available literature. The primary report describes a "mild inhibitory effect" on Leishmania promastigotes and "moderate cytotoxicity" in macrophages.[1] To facilitate further research and ensure data comparability, we present a template table for summarizing key quantitative data that should be generated during the evaluation of this compound.
Table 1: Hypothetical Quantitative Efficacy and Cytotoxicity of this compound
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | L. donovani | Promastigote | Data to be determined | J774A.1 Macrophages | Data to be determined | Data to be calculated |
| This compound | L. donovani | Amastigote | Data to be determined | J774A.1 Macrophages | Data to be determined | Data to be calculated |
| This compound | L. major | Promastigote | Data to be determined | THP-1 Macrophages | Data to be determined | Data to be calculated |
| This compound | L. major | Amastigote | Data to be determined | THP-1 Macrophages | Data to be determined | Data to be calculated |
| Miltefosine (Control) | L. donovani | Amastigote | ~0.9 - 4.3 µM[2] | J774A.1 Macrophages | >50 µM | >11.6 |
| Amphotericin B (Control) | L. donovani | Amastigote | ~0.1 - 0.4 µM[2] | J774A.1 Macrophages | >25 µM | >62.5 |
Experimental Protocols
The following are detailed protocols for the comprehensive evaluation of this compound's antileishmanial properties.
Protocol 1: In Vitro Antileishmanial Activity against Promastigotes
This protocol determines the IC50 value of this compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania spp. promastigotes (e.g., L. donovani, L. major)
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well flat-bottom microtiter plates
-
Hemocytometer or automated cell counter
-
Plate reader (fluorometer)
Procedure:
-
Culture Leishmania promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.
-
Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh medium.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated parasites (negative control) and a standard drug like miltefosine or amphotericin B (positive control).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours at 26°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Cytotoxicity against Macrophages
This protocol determines the CC50 value of this compound against a mammalian macrophage cell line.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well flat-bottom microtiter plates
-
Trypan blue and hemocytometer
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 200 µL of the diluted this compound solutions. Include untreated cells (negative control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence as described in Protocol 1.
-
Calculate the percentage of cytotoxicity and determine the CC50 value.
Protocol 3: In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage.
Materials:
-
Macrophage cell line
-
Stationary-phase Leishmania promastigotes
-
This compound stock solution
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 24-well plate containing sterile glass coverslips at 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with PBS to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for another 48 hours.
-
Fix the cells on the coverslips with methanol and stain with Giemsa.
-
Examine the coverslips under a microscope and determine the number of amastigotes per 100 macrophages.
-
Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.
Potential Mechanism of Action: Signaling Pathways and Cellular Effects
The precise mechanism of action of this compound against Leishmania is currently unknown. However, many antileishmanial compounds exert their effects by inducing apoptosis-like cell death, disrupting mitochondrial function, or generating oxidative stress.[3][4][5][6]
Hypothesized Signaling Pathway for this compound-Induced Apoptosis in Leishmania
Based on common mechanisms of other antiprotozoal agents, this compound could potentially induce apoptosis in Leishmania through the intrinsic pathway. This would likely involve mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent activation of caspases or other metacaspases, culminating in programmed cell death.
Caption: Hypothesized apoptotic pathway induced by this compound in Leishmania.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for evaluating the antileishmanial activity and cytotoxicity of this compound.
Workflow for Promastigote and Macrophage Viability Assays
Caption: Workflow for determining IC50 and CC50 of this compound.
Workflow for Intracellular Amastigote Assay
Caption: Workflow for evaluating this compound against intracellular amastigotes.
Conclusion
While preliminary findings suggest that this compound may possess antileishmanial properties, a comprehensive investigation is required to ascertain its therapeutic potential. The protocols and frameworks provided in these application notes offer a structured approach for researchers to systematically evaluate the efficacy, selectivity, and mechanism of action of this compound against Leishmania parasites. The generation of robust quantitative data will be crucial in determining whether this natural product warrants further development as a lead compound for a new antileishmanial drug.
References
- 1. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis in Leishmania species & its relevance to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-derived products as anti-leishmanials which target mitochondria: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptolepine-Induced Cell Death of Leishmania donovani Promastigotes Is Augmented by Inhibition of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cryptofolione: A Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione, a naturally occurring δ-lactone, has been isolated from plant sources such as Cryptocarya alba and Cryptocarya latifolia.[1][2] Preliminary studies have indicated its potential as a bioactive compound, demonstrating activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and exhibiting moderate cytotoxicity.[1][3][4] These initial findings suggest that this compound may serve as a scaffold for the development of novel therapeutic agents. This document provides an overview of its potential applications, detailed protocols for in vitro evaluation, and a summary of relevant signaling pathways that may be modulated by this compound.
Potential Therapeutic Applications
While research on this compound is still in its early stages, its cytotoxic properties suggest potential applications in oncology. Natural lactones are a class of compounds known for their diverse biological activities, including anticancer effects.[5] Furthermore, many natural products with cytotoxic effects also exhibit anti-inflammatory properties, a therapeutic area worthy of investigation for this compound. The preliminary data showing cytotoxicity in macrophages could be indicative of immunomodulatory or anti-inflammatory effects.[1][3]
Data Presentation
Due to the limited publicly available data on the specific therapeutic activities of this compound, the following tables are presented as templates. Researchers are encouraged to populate these tables with their experimental data to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay Method |
| e.g., MCF-7 (Breast Cancer) | This compound | 24, 48, 72 | MTT Assay | |
| e.g., A549 (Lung Cancer) | This compound | 24, 48, 72 | SRB Assay | |
| e.g., RAW 264.7 (Macrophage) | This compound | 24 | MTT Assay | |
| e.g., Primary Macrophages | This compound | 24 | LDH Assay |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | Compound | IC50 (µM) |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | This compound | |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α | This compound | |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 | This compound | |
| HT-29 | LPS (1 µg/mL) | IL-8 | This compound |
Experimental Protocols
The following are detailed protocols for assessing the potential anticancer and anti-inflammatory activities of this compound.
Anticancer Activity
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.[6][7]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
-
Anti-inflammatory Activity
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[8][9]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.[8]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[8]
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.[8]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[8]
-
2. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]
-
Cell Treatment:
-
Follow the cell culture, seeding, treatment, and stimulation steps as described in the NO production assay.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant after the desired stimulation period (e.g., 4-24 hours).
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, and adding the substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Determine the percentage of cytokine inhibition for each concentration of this compound.
-
Signaling Pathways and Mechanisms of Action
The potential anticancer and anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[11][12][13] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.[14]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[15][16][17] Dysregulation of this pathway is frequently observed in cancer.[18]
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and evaluation of this compound's therapeutic potential.
Conclusion
This compound presents an interesting natural product scaffold with preliminary evidence of bioactivity. The protocols and information provided herein offer a framework for the systematic evaluation of its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Further research is warranted to elucidate its specific mechanisms of action and to establish its efficacy and safety in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. cusabio.com [cusabio.com]
Application Notes and Protocols for Cytotoxicity Studies with Cryptofolione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione is a naturally occurring δ-lactone that has garnered interest for its potential biological activities, including its cytotoxic effects.[1] Isolated from species of the Cryptocarya genus, this compound has demonstrated moderate cytotoxicity against various cell lines, suggesting its potential as a lead compound in anticancer research.[2] Structurally related compounds, such as styryl-lactones, are known to induce apoptosis and cell cycle arrest in cancer cells, primarily through the intrinsic mitochondrial pathway.[3][4][5]
These application notes provide a comprehensive guide for designing and conducting cytotoxicity studies with this compound. Detailed protocols for key assays are provided to assess its impact on cell viability, membrane integrity, apoptosis, and cell cycle progression.
Overview of Experimental Workflow
A systematic approach is crucial for characterizing the cytotoxic profile of a compound. The following workflow outlines the recommended progression of experiments, from initial viability screening to more detailed mechanistic studies.
Caption: General workflow for investigating the cytotoxic effects of this compound.
Data Presentation: Summarized Findings
The following tables present hypothetical, yet representative, data for the effects of this compound on a typical human cancer cell line (e.g., HeLa). This data is intended to serve as an example of how to structure and present experimental findings.
Table 1: Cell Viability by MTT Assay
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.1 ± 3.8 |
| 10 | 58.2 ± 4.2 |
| 25 | 49.5 ± 3.1 |
| 50 | 31.7 ± 2.9 |
| 100 | 15.4 ± 2.2 |
| IC50 (µM) | ~25.5 |
Table 2: Cytotoxicity by LDH Release Assay
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 12.5 ± 1.9 |
| 25 | 28.9 ± 2.5 |
| 50 | 45.1 ± 3.3 |
| 100 | 68.3 ± 4.0 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| This compound Conc. (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.1 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| 25 | 65.3 ± 3.5 | 22.8 ± 2.2 | 11.9 ± 1.8 |
| 50 | 40.2 ± 4.1 | 38.5 ± 3.0 | 21.3 ± 2.5 |
Table 4: Cell Cycle Analysis by Propidium Iodide Staining
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |
| 25 | 52.1 ± 3.1 | 25.5 ± 2.0 | 22.4 ± 2.3 |
| 50 | 48.9 ± 3.3 | 20.7 ± 2.5 | 30.4 ± 2.9 |
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of structurally related styryl-lactones, this compound is hypothesized to induce apoptosis through the intrinsic, mitochondria-mediated pathway. This process may be initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the caspase cascade.[6]
Caption: Hypothesized intrinsic pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell background control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[9]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance.
Protocol 2: Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Serum-free cell culture medium
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 10X Triton X-100 provided in kit)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 5.1.
-
Treat cells with serial dilutions of this compound in serum-free medium for the desired duration.
-
Set up the following controls:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[11]
-
Incubate at room temperature for 20-30 minutes, protected from light.[6]
-
Add 50 µL of stop solution to each well.[11]
-
Measure the absorbance at 490 nm (reference wavelength ~680 nm).[13]
-
Calculate percent cytotoxicity using the formula: [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[3]
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the selected time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry immediately (within 1 hour).[16]
-
Gate the cell populations to quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[4][17]
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in Protocol 5.3.
-
Harvest cells, wash once with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[18][19]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing 50 µL of RNase A.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, using a linear scale for the PI signal.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Syntheses and Cytotoxic Evaluations of Cryptolactones A1, A2, B1, B2, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design - ProQuest [proquest.com]
- 14. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - Welcome to UniSZA Institutional Repository (UniSZA-IR) [eprints.unisza.edu.my]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors [frontiersin.org]
Application Notes and Protocols: Dissolving and Utilizing Cryptofolione in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptofolione is a natural compound that has demonstrated biological activity, including moderate cytotoxicity against macrophages.[1][2] Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in cell culture media for accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound and general procedures for its application in cell culture-based assays, such as cytotoxicity and apoptosis studies.
Data Presentation
Currently, there is limited publicly available quantitative data on the cytotoxic effects of this compound across various cancer cell lines. Researchers are encouraged to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for their specific cell lines of interest. The following table provides a template for summarizing such experimental data.
| Cell Line | Assay Duration (hrs) | IC50 (µM) | Notes |
| e.g., MCF-7 | e.g., 48 | User-determined | |
| e.g., A549 | e.g., 48 | User-determined | |
| e.g., HeLa | e.g., 72 | User-determined | |
| e.g., Macrophages | e.g., 24 | User-determined |
Experimental Protocols
Protocol for Dissolving this compound
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The exact concentration will depend on the desired final concentrations for your experiments.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
General Protocol for Cell Viability/Cytotoxicity Assay
This protocol describes a general workflow for assessing the cytotoxic effects of this compound using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
Positive control (a known cytotoxic agent)
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing the various concentrations of this compound (prepared as described above).
-
Include wells for vehicle control and a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Cell-Based Assays
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. The following diagram illustrates a general model of apoptosis that can be investigated to understand the mechanism of action of this compound.
Caption: Potential apoptotic pathways for investigation.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cryptofolione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the total synthesis of Cryptofolione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides & FAQs
This section is organized by key reaction types employed in the various total synthesis routes of this compound.
A. Metathesis Reactions (RCM and Cross-Metathesis)
Question: My Ring-Closing Metathesis (RCM) reaction to form the δ-lactone ring is sluggish or fails to proceed. What are the potential causes and solutions?
Answer:
Low reactivity in RCM for lactone formation can be attributed to several factors:
-
Catalyst Choice: The choice of Grubbs catalyst is critical. For sterically hindered or electron-deficient olefins, a more reactive catalyst may be required.
-
Recommendation: If using a first-generation Grubbs catalyst, consider switching to a second-generation catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) which generally exhibit higher activity and broader functional group tolerance. For particularly challenging substrates, consider more specialized catalysts.
-
-
Reaction Concentration: RCM is an intramolecular process, and high concentrations can favor intermolecular side reactions (oligomerization/polymerization).
-
Recommendation: Perform the reaction under high dilution conditions (typically 0.001-0.01 M). This can be achieved by slow addition of the substrate to the catalyst solution over an extended period.
-
-
Catalyst Deactivation: The ruthenium catalyst can be deactivated by impurities in the substrate or solvent.
-
Recommendation: Ensure the substrate is highly pure and the solvent is rigorously degassed and dried. Additives like copper(I) iodide (CuI) have been reported to scavenge phosphine ligands, which can inhibit the catalyst.
-
-
Ethylene Removal: The ethene byproduct of RCM can inhibit the catalyst.
-
Recommendation: Gently bubble a stream of argon or nitrogen through the reaction mixture to drive off the ethene and shift the equilibrium towards the product.
-
Question: I am observing significant formation of homodoupled byproducts in my cross-metathesis (CM) step. How can I improve the selectivity for the desired heterodimer?
Answer:
Homodimerization is a common side reaction in cross-metathesis. To favor the desired heterodimer:
-
Stoichiometry of Olefin Partners: The relative stoichiometry of the two olefin partners can significantly influence the product distribution.
-
Recommendation: Use a stoichiometric excess (1.5-3 equivalents) of the more volatile or readily available olefin partner.
-
-
Catalyst Selection: The catalyst can influence the relative rates of homo- and cross-metathesis.
-
Recommendation: For cross-metathesis involving an electron-deficient olefin (like an acrylate), second-generation Grubbs catalysts are generally effective.
-
-
Reaction Conditions: Temperature and reaction time can be optimized.
-
Recommendation: Start at room temperature and monitor the reaction progress. If the reaction is slow, gentle heating (40-50 °C) may be beneficial. Prolonged reaction times can sometimes lead to product degradation or isomerization.
-
B. Aldol and Allylation Reactions
Question: My Mukaiyama aldol reaction is giving low diastereoselectivity. How can I improve it?
Answer:
Diastereoselectivity in Mukaiyama aldol reactions is influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.
-
Lewis Acid: The nature of the Lewis acid is crucial for facial selectivity.
-
Recommendation: Common Lewis acids like TiCl₄, BF₃·OEt₂, and SnCl₄ can be screened. For asymmetric versions, chiral Lewis acids are employed. The choice of a bulky Lewis acid can enhance stereocontrol.
-
-
Solvent: The polarity of the solvent can affect the transition state geometry.
-
Recommendation: Non-polar solvents like dichloromethane or toluene are commonly used. Experiment with different solvents to find the optimal conditions.
-
-
Silyl Enol Ether Geometry: The (Z)- or (E)-geometry of the silyl enol ether can influence the syn/anti selectivity of the aldol product.
-
Recommendation: Prepare the silyl enol ether under conditions that favor one geometric isomer. For example, using LDA in THF tends to give the (Z)-enolate, while using triethylamine with a silyl triflate can favor the (E)-enolate.
-
Question: The Brown allylation step in my synthesis is proceeding with low enantioselectivity. What factors should I consider?
Answer:
Enantioselectivity in Brown allylation is highly dependent on the quality of the chiral reagent and the reaction conditions.
-
Reagent Quality: The enantiomeric purity of the α-pinene used to prepare the B-allyldiisopinocampheylborane reagent is paramount.
-
Recommendation: Use α-pinene with the highest available enantiomeric excess. The reagent can be prepared in situ.
-
-
Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity.
-
Recommendation: Perform the reaction at low temperatures, typically -78 °C or -100 °C.[1]
-
-
Magnesium Salts: The presence of magnesium salts from the preparation of allylmagnesium bromide can affect the reaction.
-
Recommendation: It is often recommended to use the magnesium salt-free reagent, especially at very low temperatures.[1]
-
C. Hetero-Diels-Alder Reaction
Question: The yield of my asymmetric hetero-Diels-Alder reaction is low. What can I do to improve it?
Answer:
Low yields in the hetero-Diels-Alder reaction for the synthesis of the pyrone core can be due to catalyst inefficiency, substrate decomposition, or suboptimal reaction conditions.
-
Catalyst Activity: The chiral catalyst, often a metal-salen complex, must be active.
-
Recommendation: Ensure the catalyst is properly prepared and handled under inert conditions. The catalyst loading can be optimized (typically 1-10 mol%).
-
-
Reaction Time and Temperature: These parameters need to be carefully controlled.
-
Recommendation: The reaction is often run at 0 °C for an extended period (e.g., 24 hours).[2] Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition.
-
-
Purity of Reactants: Impurities in the aldehyde or diene can negatively impact the reaction.
-
Recommendation: Purify both the aldehyde and the Danishefsky's diene immediately before use.
-
II. Quantitative Data Summary
The following table summarizes the reported overall yields for some of the total syntheses of this compound, providing a comparative overview of different strategies.
| Synthetic Route | Key Steps | Overall Yield | Reference |
| Matsuoka, et al. (2005) | Asymmetric Hetero-Diels-Alder, Diastereoselective Reduction | ~15-20% | Matsuoka, et al. |
| Li, et al. (Formal Synthesis) (2014) | Crimmins modified Evans Aldol, Indium-promoted Barbier reaction, Cross-Metathesis | Not reported | Li, et al.[3] |
| Reddy, et al. (2007) | Lipase-mediated resolution, Brown allylation, Ring-Closing Metathesis | ~10% | Reddy, et al. |
| Yadav, et al. (2012) | Asymmetric acetate aldol, Horner-Wadsworth-Emmons, Brown's asymmetric allylation, Ring-closing metathesis | ~12% | Yadav, et al. |
Note: Overall yields are approximate and can vary based on the specific experimental conditions and the scale of the reaction.
III. Experimental Protocols
A. Asymmetric Hetero-Diels-Alder Reaction (Matsuoka Route)
This protocol is adapted from the work of Matsuoka, et al.[2]
-
Catalyst Preparation: A solution of the chiral Cr(salen) complex (2.5 mol%) in dichloromethane (CH₂Cl₂) is prepared under an argon atmosphere.
-
Reaction Setup: To the cooled (0 °C) catalyst solution, add cinnamaldehyde.
-
Diene Addition: Danishefsky's diene is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 24 hours and monitored by TLC.
-
Workup: The reaction is quenched with trifluoroacetic acid (TFA). The mixture is then washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the 2-methoxy-γ-pyrone.
B. Ring-Closing Metathesis (Reddy Route)
This protocol is a general representation of an RCM step for the formation of the δ-lactone ring.
-
Solvent Preparation: Anhydrous and degassed dichloromethane (or toluene) is prepared by sparging with argon for at least 30 minutes.
-
Reaction Setup: The diene precursor is dissolved in the degassed solvent to a concentration of approximately 0.005 M.
-
Catalyst Addition: A solution of Grubbs' second-generation catalyst (2-5 mol%) in a small amount of the degassed solvent is added to the stirred solution of the diene.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (reflux in CH₂Cl₂) under an argon atmosphere. A gentle stream of argon can be passed through the solution to remove ethylene.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the cyclic product.
IV. Visualizations
A. General Synthetic Workflow for this compound
Caption: A generalized workflow for the total synthesis of this compound.
B. Troubleshooting Logic for Low RCM Yield
Caption: A decision tree for troubleshooting low yields in RCM reactions.
References
Technical Support Center: Stereoselective Synthesis of Cryptofolione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Cryptofolione.
Troubleshooting Guides
This section addresses specific issues that may arise during key stereoselective steps in the synthesis of this compound.
Issue 1: Low Diastereoselectivity in the Aldol Reaction to Form the C10-C12 Stereocenters
-
Question: I am attempting a Mukaiyama or Evans aldol reaction to set the C10 and C12 stereocenters, but I am observing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in aldol reactions for constructing the C10-C12 diol of this compound is a common challenge. The outcome is highly dependent on the enolate geometry and the reaction conditions. Here are several troubleshooting strategies:
-
Enolate Formation: For Mukaiyama aldol reactions, the choice of Lewis acid is critical. For Evans aldol reactions, ensure complete formation of the Z-enolate, which typically leads to the desired syn aldol product.
-
Lewis Acid Selection (Mukaiyama Aldol): The choice of Lewis acid can significantly influence the stereochemical outcome. Experiment with different Lewis acids to find the optimal conditions for your specific substrate.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78°C or even -100°C) often enhances diastereoselectivity by favoring the more ordered transition state.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition state. Screen a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).
-
Issue 2: Poor Enantioselectivity in the Asymmetric Hetero-Diels-Alder (HDA) Reaction
-
Question: My asymmetric HDA reaction to form the dihydropyranone core of this compound is resulting in low enantiomeric excess (ee). What factors can I modify to improve enantioselectivity?
-
Answer: Achieving high enantioselectivity in the HDA reaction is crucial for establishing the C6 stereocenter. Several factors influence the stereochemical course of this reaction:
-
Catalyst Selection: The choice of chiral catalyst is paramount. For the synthesis of this compound, chromium-salen complexes have been used successfully.[1] If you are using a different catalyst system, consider screening other well-established chiral Lewis acid catalysts.
-
Catalyst Loading: While catalytic amounts are used, varying the catalyst loading can sometimes impact enantioselectivity. Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.
-
Temperature: Similar to diastereoselectivity, lower reaction temperatures generally lead to higher enantioselectivity.
-
Additives: In some cases, the addition of molecular sieves or other additives can improve the catalytic activity and enantioselectivity by removing trace amounts of water.
-
Issue 3: Low Diastereoselectivity in the Reduction of the β-Hydroxy Ketone
-
Question: I am performing a reduction of the β-hydroxy ketone to generate the C10-C12 diol, but the reaction is not diastereoselective. How can I control the formation of the desired syn or anti diol?
-
Answer: The diastereoselective reduction of β-hydroxy ketones is a critical step to establish the correct relative stereochemistry of the C10 and C12 hydroxyl groups. The choice of reducing agent and the use of chelating agents are key to controlling the stereochemical outcome.
-
For syn-Diols (Narasaka-Prasad Reduction): Use a chelating agent like a dialkylboron triflate or methoxyborane (e.g., Et₂BOMe) to form a six-membered chelate with the substrate. Subsequent reduction with a hydride source like NaBH₄ will proceed via an external hydride delivery, leading to the syn-diol.
-
For anti-Diols (Evans-Saksena Reduction): Employ a triacetoxyborohydride reagent (e.g., Me₄NBH(OAc)₃). This reagent facilitates an intramolecular hydride delivery from the same face as the existing hydroxyl group, resulting in the anti-diol.
-
Issue 4: Side Reactions in the Ring-Closing Metathesis (RCM) Step
-
Question: During the RCM reaction to form the δ-lactone ring, I am observing significant amounts of oligomerization and/or starting material decomposition. What can I do to favor the desired intramolecular cyclization?
-
Answer: Ring-closing metathesis is a powerful tool for forming the lactone ring of this compound, but it can be prone to competing intermolecular reactions, especially at higher concentrations.
-
High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.01 M) to favor the intramolecular cyclization over intermolecular oligomerization. This can be achieved by slow addition of the substrate to a solution of the catalyst.
-
Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient for RCM.
-
Temperature: The reaction temperature can influence catalyst activity and stability. While some reactions proceed well at room temperature, others may require heating to reflux in solvents like dichloromethane or toluene.
-
Removal of Ethylene: The RCM reaction produces ethylene as a byproduct. Bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture can help to remove ethylene and drive the equilibrium towards the cyclic product.
-
Frequently Asked Questions (FAQs)
Q1: What is the established absolute stereochemistry of natural this compound?
A1: The absolute stereochemistry of naturally occurring this compound has been determined to be (6R, 10S, 12R).[1] This was established through the total synthesis of possible stereoisomers and comparison of their spectroscopic data (¹H NMR, ¹³C NMR, CD spectra) and specific rotation with those of the natural product.
Q2: Which key stereoselective reactions are most commonly employed in the synthesis of this compound?
A2: The most frequently utilized stereoselective reactions in the total synthesis of this compound include:
-
Asymmetric Hetero-Diels-Alder (HDA) reaction: To construct the chiral dihydropyranone core and set the C6 stereocenter.
-
Asymmetric Aldol reactions (e.g., Mukaiyama, Evans): To create the C10-C12 stereocenters in the side chain.
-
Brown's Asymmetric Allylation: To introduce a chiral homoallylic alcohol moiety, which can be further elaborated.
-
Diastereoselective Reduction of β-Hydroxy Ketones: To establish the relative stereochemistry of the 1,3-diol system.
-
Ring-Closing Metathesis (RCM): To form the δ-lactone ring.
Q3: How can I confirm the relative stereochemistry of the 1,3-diol in the side chain?
A3: The relative stereochemistry of the 1,3-diol can be determined using several NMR techniques. One common method is the analysis of the ¹³C NMR chemical shifts of the corresponding acetonide derivative. The chemical shifts of the acetonide methyl groups can provide information about the syn or anti relationship of the diol. Additionally, coupling constant analysis (J-values) in the ¹H NMR spectrum of the diol or its derivatives can also help in assigning the relative stereochemistry.
Data Presentation
Table 1: Comparison of Conditions for Diastereoselective Reduction of a β-Hydroxy Ketone
| Entry | Reducing System | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | syn/anti-diol | ~1:1 | >95 |
| 2 | Et₂BOMe, NaBH₄ | syn-diol | >95:5 | 85 |
| 3 | Me₄NBH(OAc)₃ | anti-diol | 5:95 | 90 |
Note: Data is representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Hetero-Diels-Alder Reaction for the Dihydropyranone Core
This protocol is adapted from the synthesis of a key intermediate for this compound.[1]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral (R,R)-Cr(salen) complex (0.025 mmol) is dissolved in anhydrous dichloromethane (5 mL).
-
Reaction Setup: The catalyst solution is cooled to 0°C. To this solution, the aldehyde (1.0 mmol) and Danishefsky's diene (1.5 mmol) are added sequentially.
-
Reaction Monitoring: The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 12-24 hours).
-
Work-up: The reaction is quenched by the addition of trifluoroacetic acid (TFA) (0.1 mL). The mixture is stirred for 30 minutes, then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the dihydropyranone.
Protocol 2: Diastereoselective Reduction of a β-Hydroxy Ketone to a syn-1,3-Diol (Narasaka-Prasad Reduction)
-
Chelation: To a solution of the β-hydroxy ketone (1.0 mmol) in a mixture of THF/MeOH (4:1, 10 mL) at -78°C, a solution of diethylmethoxyborane (Et₂BOMe) (1.2 mmol) in THF is added dropwise. The mixture is stirred at -78°C for 30 minutes.
-
Reduction: Sodium borohydride (NaBH₄) (1.5 mmol) is added in one portion.
-
Reaction Monitoring: The reaction is stirred at -78°C and monitored by TLC (typically 1-3 hours).
-
Work-up: The reaction is quenched by the addition of acetic acid (1 mL), followed by the addition of methanol (5 mL). The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is then co-evaporated with methanol three times to remove borate esters.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the stereoselective synthesis of this compound.
Caption: Troubleshooting logic for diastereoselective reduction of β-hydroxy ketones.
References
Technical Support Center: Overcoming Solubility Challenges of Cryptofolione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cryptofolione in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is a hydrophobic molecule and is expected to have very low intrinsic solubility in aqueous buffers such as phosphate-buffered saline (PBS) or Tris-HCl. While specific quantitative data is not extensively published, its chemical structure suggests it is poorly soluble in water.[1] For experimental purposes, direct dissolution in aqueous media will likely result in precipitation or an inability to achieve desired concentrations.
Q2: What common organic solvents can be used to prepare a stock solution of this compound?
A2: To create a concentrated stock solution, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[2] A high-concentration stock in one of these solvents can then be diluted into your aqueous experimental medium.
Q3: What is the maximum percentage of organic solvent, like DMSO, that is acceptable in cell-based assays?
A3: The tolerance of cell lines to organic solvents varies. However, for most cell-based assays, it is a standard practice to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q4: Are there methods to increase the aqueous solubility of this compound without using organic co-solvents?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These methods include the use of cyclodextrins to form inclusion complexes, formulation with surfactants to create micelles, and pH adjustment if the compound has ionizable groups.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the this compound stock solution into my aqueous experimental buffer.
This is a common issue arising from the poor aqueous solubility of this compound. When the concentrated organic stock solution is introduced to the aqueous medium, the compound may crash out of solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Rapid Stirring: Add the stock solution dropwise into the vigorously stirring aqueous buffer. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Perform serial dilutions, first into a mixture of the organic solvent and aqueous buffer, and then further into the final aqueous medium.
-
-
Incorporate a Co-solvent: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can maintain solubility.[4] Be mindful of the tolerance of your system to the co-solvent.
-
Use a Solubility Enhancer: Consider pre-complexing this compound with a solubility enhancer before adding it to the aqueous buffer.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Inconsistent biological activity can be a direct consequence of variable compound solubility and precipitation in the assay medium.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your final this compound solution for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.
-
Solubility Enhancement Techniques: Employ a solubility enhancement strategy to ensure this compound remains in solution throughout the experiment.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize this compound.
-
-
pH Adjustment: Although this compound does not have strongly acidic or basic functional groups, slight pH adjustments of the buffer might influence solubility.[4] This should be explored empirically, ensuring the pH remains within the viable range for your experiment.
Data on Solubility Enhancement Strategies
The following tables present hypothetical but representative data on the impact of various solubility enhancement techniques on a poorly soluble compound like this compound.
Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None | 0% | < 1 |
| DMSO | 0.5% | 15 |
| DMSO | 1% | 45 |
| Ethanol | 1% | 10 |
| Ethanol | 5% | 60 |
Table 2: Effect of Cyclodextrins on the Apparent Solubility of this compound in Water
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| Hydroxypropyl-β-cyclodextrin | 5 | 50 |
| Hydroxypropyl-β-cyclodextrin | 10 | 120 |
| Sulfobutylether-β-cyclodextrin | 5 | 80 |
| Sulfobutylether-β-cyclodextrin | 10 | 200 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the aqueous buffer (e.g., PBS) to 37°C.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration.
-
Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.
-
Visually inspect for any precipitation. If the solution is not clear, sonicate for 5-10 minutes in a bath sonicator.
Protocol 2: Preparation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 10 mM stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Prepare a 20 mM solution of HP-β-CD in the desired aqueous buffer.
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring.
-
Stir the mixture at room temperature for at least 1 hour, or overnight, to allow for complex formation.
-
The resulting solution will be a this compound:HP-β-CD complex. This can be further diluted in the aqueous buffer.
Visualizations
References
- 1. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility [mdpi.com]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
Stability of Cryptofolione under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cryptofolione under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: For long-term storage in solution, it is advisable to use anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Solutions should be stored at -20°C or lower. Avoid aqueous solutions for long-term storage, as the δ-lactone moiety in this compound may be susceptible to hydrolysis.[1]
Q2: How should I store the solid (powder) form of this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment at low temperatures (-20°C is recommended).[2][3] Exposure to humidity and light can lead to degradation.[2]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway for this compound is likely the hydrolysis of the δ-lactone ring, which would result in the corresponding hydroxy acid.[1] Additionally, the octa-1,7-dienyl side chain contains double bonds that may be susceptible to oxidation or isomerization upon exposure to light and oxygen.
Q4: Is this compound sensitive to pH changes?
A4: Yes, compounds containing lactone rings are often sensitive to pH.[1] Alkaline conditions can catalyze the hydrolysis of the lactone.[1] It is recommended to maintain neutral to slightly acidic conditions (pH 4-6) when working with this compound in aqueous buffers for short-term experiments.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles are not recommended as this can introduce moisture and potentially accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Problem 1: I am seeing a loss of biological activity in my experiments over time.
-
Possible Cause: The this compound sample may have degraded.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both solid and solution forms of this compound have been stored under the recommended conditions (see FAQs).
-
Prepare Fresh Solutions: Always use freshly prepared solutions for biological assays. If using a stock solution, ensure it has been stored correctly and for a minimal amount of time.
-
Analytical Check: If possible, check the purity of your this compound sample using an analytical technique such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current sample to that of a freshly prepared standard or the initial batch. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Problem 2: I observe a new, more polar peak in my HPLC analysis of an aged this compound sample.
-
Possible Cause: This is likely due to the hydrolysis of the lactone ring, resulting in the more polar open-chain hydroxy acid.
-
Troubleshooting Steps:
-
Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The hydrolyzed product should have a molecular weight that is 18 amu (the mass of water) greater than this compound.
-
Minimize Water Exposure: Ensure that all solvents used for sample preparation and storage are anhydrous. When preparing aqueous solutions for experiments, use them immediately.
-
pH Control: Check the pH of your experimental buffers. Avoid basic conditions.
-
Problem 3: The color of my solid this compound sample has changed over time.
-
Possible Cause: Color change can be an indicator of degradation, possibly due to oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Protect from Light: Always store this compound in amber vials or otherwise protected from light.[2]
-
Inert Atmosphere: For very long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity Analysis: A change in color warrants a purity check by HPLC or a similar method before use in experiments.
-
Data Presentation
Table 1: Hypothetical Stability of this compound Under Different Storage Conditions Over 6 Months.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Light Exposure | Purity (%) | Appearance |
| Recommended | -20 | < 20 | Dark | >99 | White to off-white powder |
| Condition A | 4 | < 20 | Dark | 98 | No change |
| Condition B | 25 | 60 | Dark | 92 | Slight yellowing |
| Condition C | 25 | 60 | Ambient Light | 85 | Yellowish powder |
| Condition D | 40 | 75 | Dark | 78 | Yellow-brown solid |
Note: This data is illustrative and intended to demonstrate expected trends. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity and Degradation
-
Objective: To quantify the purity of this compound and detect the presence of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 60:40 (Acetonitrile:Water), which can be optimized based on the separation. Adding 0.1% formic acid to the aqueous phase can improve peak shape.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile or DMSO at a concentration of 1 mg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at a concentration of approximately 10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 200-300 nm range).
-
-
Analysis: Inject the standard and the sample. The purity of the sample can be calculated by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components (Area Percent method). The appearance of new peaks relative to the standard indicates the presence of degradation products.
-
Visualizations
References
Troubleshooting unexpected results in Cryptofolione bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioassays with Cryptofolione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
A1: this compound is a δ-lactone natural product isolated from the fruits of Cryptocarya alba.[1][2] It has demonstrated cytotoxic effects against various cell lines and activity against Trypanosoma cruzi trypomastigotes.[1][3] In one study, it reduced the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL.[1] However, it showed little selectivity between its trypanocidal and cytotoxic effects on macrophages in the same study.[1]
Q2: What are the physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C19H22O4 | [2] |
| Molecular Weight | 314.4 g/mol | [2] |
| XLogP3 | 2.7 | [2] |
| IUPAC Name | (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | [2] |
Q3: What is the recommended solvent and storage condition for this compound?
A3: While specific solubility data for this compound is not detailed in the provided results, natural products with similar properties are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light. Stock solutions in DMSO can typically be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.[4]
Q4: What is the proposed mechanism of action for this compound?
A4: The precise mechanism of action for this compound is not fully elucidated. However, as a δ-lactone, it belongs to a class of compounds known for a variety of biological activities. Its cytotoxic effects suggest it may interfere with fundamental cellular processes. The proposed biosynthesis of this compound involves a polyketide synthase (PKS) pathway.[5] Some natural product compounds can be promiscuous and act as pan-assay interference compounds (PAINS), so it is crucial to validate findings with multiple orthogonal assays.[6]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with this compound.
I. Cytotoxicity/Viability Assays (e.g., MTT, MTS)
Q5: My negative control (vehicle-treated) cells show low viability in the MTT assay. What went wrong?
A5: This issue can stem from several factors related to the vehicle, the cells, or the assay technique.
-
Solvent Toxicity: If you are using DMSO or another solvent as a vehicle, high concentrations can be toxic to cells. Ensure the final solvent concentration in the culture medium is low (typically ≤0.5%) and that your vehicle control contains the same final solvent concentration as your treated wells.[7]
-
Cell Culture Issues: Problems such as mycoplasma contamination, high passage number, or improper handling can lead to unhealthy cells that are more susceptible to stress.[8] It's important to use cell lines with a low passage number and regularly test for contamination.[8]
-
Seeding Density: Seeding too few cells can result in poor growth and low metabolic activity, leading to a weak signal. Conversely, seeding too many cells can lead to overcrowding and nutrient depletion.
Troubleshooting Workflow for Low Control Viability
Caption: Troubleshooting logic for low viability in control wells.
Q6: I am observing inconsistent results (high variability) between replicate wells in my cytotoxicity assay. How can I improve reproducibility?
A6: High variability can obscure the true effect of this compound. Consistency is key in cell-based assays.[9][10]
| Problem | Potential Cause | Recommended Solution |
| High Variability | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure the cell suspension is homogenous before and during plating. Use appropriate pipetting techniques to avoid introducing bubbles.[8][11] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate Pipetting: Errors in adding the compound, media, or assay reagents. | Calibrate pipettes regularly. Use a multichannel pipette for adding common reagents to improve consistency across the plate.[8] | |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations. | Visually inspect the media after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system. | |
| Incomplete Formazan Solubilization (MTT Assay): Formazan crystals are not fully dissolved before reading the absorbance. | Ensure the solubilization agent (e.g., DMSO) is added to all wells and mixed thoroughly. Allow sufficient incubation time for complete dissolution.[4] |
Q7: The absorbance readings in my MTT assay are too low across the entire plate, even in control wells. What should I do?
A7: Low absorbance readings suggest a problem with either cell health, reagent activity, or the incubation steps.[12]
-
Low Cell Number/Metabolic Activity: The number of cells plated may be too low, or the cell line may have a naturally low metabolic rate.[7] Increase the cell seeding density or extend the cell culture period before adding the compound.
-
Short Incubation with MTT Reagent: The incubation time may be insufficient for the cells to reduce the MTT to formazan. Increase the incubation time (e.g., from 2 hours to 4 hours) and check for the formation of purple crystals under a microscope.[7]
-
Degraded MTT Reagent: The MTT reagent is light-sensitive and can degrade over time. If the solution appears blue-green instead of yellow, it should be discarded.[12] Always prepare it fresh or store it properly, protected from light.[12]
II. Downstream Assays (e.g., Western Blotting)
Q8: I am trying to validate this compound's effect on a specific protein pathway via Western Blot, but I am getting no signal or a very weak signal for my target protein.
A8: A weak or absent signal is a common Western Blot issue that can be traced to multiple steps in the protocol.[9][13]
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Insufficient Protein Loaded | The protein of interest is in low abundance, or the total protein loaded is too low. | Increase the amount of protein loaded per lane (e.g., from 15 µg to 30 µg). Confirm protein concentration with a reliable method like a BCA assay.[14][15] | | Poor Protein Transfer | The transfer from the gel to the membrane was inefficient. This is common for high molecular weight proteins. | Verify transfer by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage; for large proteins, consider an overnight wet transfer at a lower voltage.[14] | | Inactive Antibody | The primary or secondary antibody has lost activity due to improper storage or being a suboptimal dilution. | Use a fresh aliquot of the antibody. Optimize the antibody concentration by performing a titration.[9][16] Include a positive control lysate known to express the target protein. | | Problem with Detection Reagent | The ECL substrate may be expired or depleted. | Use fresh ECL substrate. Ensure you are working quickly as the signal can decay rapidly.[14] |
Q9: My Western blot shows high background noise, making it difficult to interpret the bands.
A9: High background can mask the specific signal of your target protein.[9][16]
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.[13] Increase the blocking time (e.g., to 1.5 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa), as some antibodies have preferences.[16]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[13] Dilute your antibodies further.
-
Inadequate Washing: Insufficient washing will not remove all the unbound antibody.[9] Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST).[15]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the use of the MTT assay to measure the cytotoxic effects of this compound.[4][17]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old media from the plate and add 100 µL of the drug-containing media to the appropriate wells. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO) and "no cell" blank wells (media only for background subtraction).[11]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[18]
-
Solubilization: Carefully remove the media containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[4] Mix gently on a plate shaker for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the average absorbance of the "no cell" blank wells from all other values. Calculate percent viability by normalizing the absorbance of treated wells to the average absorbance of the vehicle control wells. Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
MTT Assay Experimental Workflow
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Protocol 2: Western Blotting
This protocol provides a general workflow for analyzing protein expression changes after this compound treatment.[4]
-
Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound inducing apoptosis.
References
- 1. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. bioivt.com [bioivt.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. wildtypeone.substack.com [wildtypeone.substack.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Dosage for Cryptofolione in Cytotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Cryptofolione in cytotoxicity experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A1: Based on preliminary data for styryllactones and related natural products, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. Due to the absence of specific IC50 values for this compound in various cancer cell lines, a broad range is advised to determine the effective dosage for your specific cell line of interest.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is expected to have low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). A stock solution of 10 mM to 50 mM in DMSO is a common starting point. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. For example, to achieve a final concentration of 100 µM this compound with a 0.1% DMSO concentration, you would add 1 µL of a 100 mM stock solution to 1 mL of culture medium.
Q3: What is the known mechanism of action for this compound-induced cytotoxicity?
A3: this compound has been shown to induce apoptosis in cancer cells. Its mechanism of action involves the inhibition of aerobic glycolysis.[1] This is achieved through the suppression of the Akt and c-Src signaling pathways, which leads to the upregulation of the transcription factor FoxO1.[1] Increased FoxO1 expression is associated with the promotion of apoptosis.[1]
Q4: Which cell lines have been reported to be sensitive to this compound?
A4: While specific IC50 values are not widely published, this compound has demonstrated cytotoxic effects against various cell types, including human hepatocellular carcinoma cells.[1] It has also shown moderate cytotoxicity in macrophages.[2]
Q5: How stable is this compound in cell culture medium?
A5: The stability of styryllactones like this compound in aqueous cell culture media can vary. It is advisable to prepare fresh dilutions of this compound from the DMSO stock solution for each experiment to minimize potential degradation. Long-term storage of diluted solutions in aqueous media is not recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cytotoxicity observed at expected concentrations. | 1. Sub-optimal concentration range: The effective concentration for your cell line may be higher than tested. 2. Compound instability: this compound may have degraded in the culture medium. 3. Low cell sensitivity: The chosen cell line may be resistant to this compound's mechanism of action. | 1. Perform a wider dose-response study: Test concentrations up to 250 µM. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from the DMSO stock immediately before each experiment. 3. Test on different cell lines: Use a panel of cell lines, including those known to be sensitive to glycolysis inhibitors. |
| High background cytotoxicity in vehicle control wells. | 1. High DMSO concentration: The final DMSO concentration in the culture medium is too high. 2. Contaminated reagents: The DMSO or culture medium may be contaminated. | 1. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.5%. Perform a DMSO toxicity curve for your specific cell line. 2. Use fresh, sterile reagents: Filter-sterilize the DMSO stock solution and use fresh culture medium. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment. 2. Inconsistent incubation times: Variation in the duration of this compound treatment. 3. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Maintain consistent timing: Adhere to a strict timeline for treatment and assay procedures. 3. Use a standardized protocol for dilutions: Prepare fresh dilutions from a validated stock solution for each experiment. |
| Precipitation of this compound in culture medium. | 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Interaction with media components: Components in the serum or medium may cause precipitation. | 1. Lower the final concentration: Test a lower concentration range of this compound. 2. Use serum-free medium for treatment: If possible, treat cells in serum-free medium to reduce potential interactions. |
Quantitative Data Summary
Due to the limited availability of published IC50 values for this compound across a wide range of cancer cell lines, the following table provides representative IC50 values for other cytotoxic natural compounds to serve as a general reference for experimental design.
| Compound | Cell Line | IC50 (µM) | Assay |
| Goniothalamin (a styryllactone) | HeLa | 1.5 | MTT |
| Goniothalamin (a styryllactone) | A549 | 2.8 | MTT |
| Goniothalamin (a styryllactone) | MCF-7 | 3.2 | MTT |
| Parthenolide | HeLa | 5.0 | MTT |
| Parthenolide | A549 | 8.0 | MTT |
| Curcumin | MCF-7 | 20.0 | MTT |
| Curcumin | HepG2 | 25.0 | MTT |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Purification of Cryptofolione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Cryptofolione from crude plant extracts. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude plant extract?
A1: The purification of this compound, a type of α,β-unsaturated δ-lactone, from a crude plant extract typically involves a multi-step process. This process begins with the extraction of secondary metabolites from the plant material, followed by a series of chromatographic separations to isolate this compound, and concludes with a final purification step, usually recrystallization, to obtain the compound at high purity.[1][2][3][4]
Q2: Which plant parts and solvents are recommended for the initial extraction?
A2: this compound and similar lactones have been isolated from the bark, leaves, and twigs of Cryptocarya species.[5][6][7] The choice of solvent for extraction depends on the polarity of the target compound. A common approach is to perform sequential extractions with solvents of increasing polarity, such as hexane, dichloromethane (or ethyl acetate), and methanol.[1][8][9] this compound, being moderately polar, is often found in the dichloromethane or ethyl acetate fraction.
Q3: What chromatographic techniques are most effective for this compound purification?
A3: A combination of chromatographic techniques is generally employed.[2]
-
Low-Pressure Column Chromatography (LPLC): This is an essential step for the initial fractionation of the crude extract.[10][11][12] Silica gel is a common stationary phase, and a gradient elution with a solvent system like hexane-ethyl acetate is used to separate compounds based on polarity.[13]
-
High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, preparative or semi-preparative HPLC is the method of choice.[14][15][16] A reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is typically effective.[17]
Q4: How can the purity of the isolated this compound be assessed?
A4: The purity of the final product can be determined using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity by analyzing the peak area of this compound relative to any impurities.[15]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and purity of the isolated compound.[4][18]
Troubleshooting Guides
This section addresses common problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction due to inappropriate solvent or insufficient extraction time. | - Ensure the plant material is finely ground to increase surface area.[1] - Use a sequence of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). - Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.[9] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve good separation.[14] - Ensure the amount of crude extract loaded is appropriate for the column size. - Pack the column carefully to avoid channels and cracks. |
| Co-elution of Impurities with this compound | Similar polarities of this compound and impurities. | - Use a shallower solvent gradient during column chromatography. - Employ a different chromatographic technique, such as Sephadex LH-20 column chromatography, which separates based on size and polarity.[2] - Utilize preparative HPLC with a high-resolution column for the final purification step.[14] |
| Crystals Do Not Form During Recrystallization | - The solution is not supersaturated (too much solvent used). - The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration of the compound.[19] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[20] |
| Formation of an Oil Instead of Crystals | The melting point of the impure compound is below the temperature of the solution. | - Add a small amount of additional solvent to redissolve the oil and allow it to cool more slowly.[19] - Try a different recrystallization solvent or a solvent mixture. |
| Low Recovery After Recrystallization | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[21] - The crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[20] - Chill the rinsing solvent in an ice bath before use.[20] |
Experimental Protocols
Extraction of this compound from Plant Material
-
Preparation of Plant Material: Air-dry the plant material (e.g., bark of Cryptocarya sp.) and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material sequentially with hexane, ethyl acetate, and methanol at room temperature for 48-72 hours for each solvent.
-
After each extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extracts. The ethyl acetate fraction is expected to be enriched with this compound.
-
Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.
-
Load the crude ethyl acetate extract (adsorbed onto a small amount of silica gel) onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, visualizing the spots under UV light or by staining with an appropriate reagent.
-
Combine the fractions containing this compound based on their TLC profiles.
-
Final Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of hexane and ethyl acetate).
-
Dissolution: Dissolve the semi-purified this compound from the combined column chromatography fractions in a minimum amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Quantitative Data Summary
The following table provides an estimated summary of the quantitative data that could be expected during the purification of this compound, based on typical yields for similar natural products.
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 1000 (dry plant material) | 50 | 5 | ~10 |
| Column Chromatography Fraction | 50 | 2.5 | 5 | ~70 |
| Recrystallized this compound | 2.5 | 1.5 | 60 | >95 |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Purification and derivatization of secondary metabolites from plants (Theory) : Plant Metabolic Pathways Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. files.sdiarticle5.com [files.sdiarticle5.com]
- 5. researchgate.net [researchgate.net]
- 6. Two new arylalkenyl α,β-unsaturated δ-lactones with cytotoxic activity from the leaves and twigs of Cryptocarya concinna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplasmodial Alkaloids from the Bark of Cryptocarya nigra (Lauraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHYTOCHEMICAL, ELEMENTAL AND BIOTECHNOLOGICAL STUDY OF CRYPTOCARYA LATIFOLIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jmcs.org.mx [jmcs.org.mx]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcogj.com [phcogj.com]
- 19. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Avoiding degradation of Cryptofolione during experimental procedures
Cryptofolione Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on methods to prevent its degradation during experimental procedures. As specific degradation kinetics for this compound are not extensively documented in public literature, the recommendations provided are based on the chemical properties of its core structure (a δ-lactone with conjugated double bonds and hydroxyl groups) and general best practices for handling sensitive natural products.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid this compound?
Solid this compound should be stored under conditions that minimize exposure to factors known to degrade similar chemical structures. For optimal stability, store the lyophilized powder in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. For long-term storage, placing the vial inside a desiccator with an inert gas like argon or nitrogen is recommended to prevent oxidation and hydrolysis.
Q2: What is the best way to prepare and store stock solutions of this compound?
To prepare stock solutions, use a high-quality, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is fresh and stored under proper conditions to avoid introducing water or reactive impurities. After completely dissolving the compound, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped vials to avoid repeated freeze-thaw cycles and light exposure. Store these
Validation & Comparative
Validating the Trypanocidal Potential of Synthetic Cryptofolione: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the trypanocidal activity of synthetic Cryptofolione against established treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The data presented is intended for researchers, scientists, and drug development professionals engaged in the search for novel therapeutic agents against this neglected tropical disease.
Introduction
Chagas disease remains a significant public health concern, primarily in Latin America. The current therapeutic options, Benznidazole and Nifurtimox, exhibit variable efficacy, particularly in the chronic phase of the disease, and are associated with significant side effects. This necessitates the exploration of new, effective, and safer trypanocidal compounds. This compound, a δ-lactone isolated from Cryptocarya alba, has demonstrated activity against Trypanosoma cruzi. This guide evaluates the available data on synthetic this compound and compares its performance with standard trypanocidal drugs.
Comparative Efficacy
Table 1: In Vitro Trypanocidal Activity against Trypanosoma cruzi
| Compound | Parasite Stage | IC50 / Activity | Reference |
| This compound | Trypomastigotes | 77% reduction at 250 µg/mL | [1] |
| Benznidazole | Epimastigotes | ~10 µM | [2] |
| Amastigotes | 1.47 ± 0.08 µM | [3] | |
| Nifurtimox | Epimastigotes | IC50 values varied from 5.301 ± 1.973 to 104.731 ± 4.556 μM | [4] |
Table 2: Cytotoxicity against Mammalian Cells
| Compound | Cell Line | IC50 / Activity | Reference |
| This compound | Macrophages | Moderate cytotoxicity | [1] |
| Benznidazole | Vero cells | - | |
| Nifurtimox | - | - |
Mechanism of Action
The precise mechanism of action of this compound against Trypanosoma cruzi has not yet been elucidated. In contrast, the mechanisms of Benznidazole and Nifurtimox are better understood and involve the generation of reactive oxygen species and subsequent damage to parasitic DNA and other macromolecules.
-
Benznidazole: This prodrug is activated by a parasite-specific nitroreductase, leading to the formation of reactive metabolites that cause DNA damage.[5]
-
Nifurtimox: Similarly, Nifurtimox is reduced by a nitroreductase to generate cytotoxic metabolites, including a nitrile derivative, that induce oxidative stress and DNA damage.[6]
The workflow for validating the trypanocidal activity of a new compound like this compound is depicted below.
Workflow for Validating Trypanocidal Activity
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of trypanocidal compounds. Below are outlines of commonly used assays.
In Vitro Trypanocidal Assays
1. Epimastigote Growth Inhibition Assay:
-
Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) at 27°C.
-
Assay Setup: Epimastigotes in the exponential growth phase are seeded in 96-well plates at a specific density (e.g., 1x10^6 parasites/mL).
-
Compound Addition: The test compound is added at various concentrations. Benznidazole is typically used as a positive control.
-
Incubation: Plates are incubated at 27°C for a defined period (e.g., 72 hours).
-
Readout: Parasite growth is determined by direct counting using a hemocytometer or by using a colorimetric method (e.g., MTT assay). The IC50 value is calculated from the dose-response curve.
2. Amastigote/Trypomastigote Assay:
-
Cell Culture: Mammalian host cells (e.g., Vero cells) are seeded in 96-well plates and incubated to form a monolayer.
-
Infection: The host cells are infected with trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Compound Addition: The test compound is added to the infected cells.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for amastigote replication and differentiation back to trypomastigotes (typically 72-96 hours).
-
Readout: The number of intracellular amastigotes or released trypomastigotes is quantified, often using automated imaging systems or by measuring the activity of a reporter enzyme (e.g., β-galactosidase) in engineered parasite strains.
Cytotoxicity Assay
MTT Assay on Macrophages (e.g., RAW 264.7):
-
Cell Culture: Macrophage cells are seeded in 96-well plates and incubated to allow for adherence.
-
Compound Addition: The test compound is added at various concentrations.
-
Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization and Readout: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
The general workflow for a cytotoxicity assay is presented below.
MTT Cytotoxicity Assay Workflow
Conclusion
Synthetic this compound exhibits trypanocidal activity against Trypanosoma cruzi, but further studies are required to establish its precise potency and selectivity. The lack of detailed IC50 values and a clear understanding of its mechanism of action are current limitations. Future research should focus on determining these parameters and exploring structural modifications to enhance its therapeutic index. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation of this compound and other novel compounds in the quest for improved treatments for Chagas disease.
References
- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Unveiling the Cytotoxic Potential of Cryptofolione and Its Analogs: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the cytotoxicity of Cryptofolione and its derivatives reveals a family of compounds with significant, yet varied, anti-proliferative activities. This guide synthesizes key experimental findings, offering a comparative analysis for researchers and drug development professionals engaged in the pursuit of novel therapeutic agents. While direct quantitative comparisons for this compound are limited, data from structurally related compounds, the cryptolactones, provide valuable insights into the potential efficacy of this class of natural products.
Comparative Cytotoxicity: A Look at the Numbers
In contrast, a series of related α,β-unsaturated δ-lactones, known as cryptolactones A1, A2, B1, and B2, have been synthesized and evaluated for their cytotoxic activity against the human promyelocytic leukemia cell line, HL-60. These compounds exhibited a range of potencies, with IC50 values spanning from 2.1 to 42 µM. The specific IC50 values for each cryptolactone are detailed in the table below.
| Compound | Cell Line | IC50 (µM) |
| Cryptolactone A1 | HL-60 | 2.1 |
| Cryptolactone A2 | HL-60 | 5.8 |
| Cryptolactone B1 | HL-60 | 4.5 |
| Cryptolactone B2 | HL-60 | 10.2 |
| Positive Control | HL-60 | - |
| Doxorubicin | HL-60 | 0.08 |
Table 1: Cytotoxicity (IC50) of Cryptolactone Derivatives against HL-60 Cells.
Data regarding the cytotoxicity of the specific this compound derivative, 6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-tetrahydro-pyran-2-one, is limited. It has been reported as inactive in trypanocidal assays, but its cytotoxic effects on mammalian cell lines have not been extensively documented in available literature.[1][3]
Delving into the Mechanism: A Potential Signaling Pathway
While the precise signaling pathways affected by this compound remain to be fully elucidated, studies on the structurally similar compound, Cryptocaryone, offer a compelling model. Research has shown that Cryptocaryone induces apoptosis in cancer cells by targeting the Akt and c-Src signaling pathways. This mechanism provides a logical starting point for investigating the mode of action of this compound and its derivatives.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Corner: Methodologies for Cytotoxicity Assessment
The evaluation of cytotoxicity is a cornerstone of anti-cancer drug discovery. The following section details a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is designed to determine the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a further 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The available evidence suggests that this compound and its structural relatives, the cryptolactones, represent a promising class of cytotoxic compounds. While further research is needed to quantify the specific potency of this compound and a broader range of its derivatives against various cancer cell lines, the existing data provides a strong rationale for their continued investigation. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for the potential development of these natural products into effective anti-cancer therapeutics.
References
A Comparative Analysis of Cryptofolione and Standard Anti-Parasitic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-parasitic efficacy of Cryptofolione, a natural compound isolated from Cryptocarya alba, with established standard-of-care drugs for the treatment of infections caused by Trypanosoma cruzi and Leishmania spp. This document synthesizes available preclinical data, details experimental methodologies, and visualizes known mechanisms of action to offer a clear and objective assessment for researchers in the field of anti-parasitic drug development.
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize the available quantitative data on the in vitro efficacy and cytotoxicity of this compound compared to standard anti-parasitic drugs. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different methodologies employed.
Table 1: In Vitro Efficacy against Trypanosoma cruzi
| Compound | Parasite Stage | Efficacy Metric | Concentration | % Inhibition/Activity | Reference |
| This compound | Trypomastigotes | % Reduction | 250 µg/mL | 77% | [1][2] |
| Benznidazole | Amastigotes | IC50 | 0.51 µM | 50% | [3] |
| Nifurtimox | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: In Vitro Efficacy against Leishmania spp.
| Compound | Leishmania Species | Parasite Stage | Efficacy Metric | Concentration | Reference |
| This compound | Leishmania spp. | Promastigotes | Mild Inhibitory Effect | Not Specified | [1][2] |
| Miltefosine | L. donovani | Amastigotes | IC50 | 0.51 µM | [3] |
| Amphotericin B | L. infantum, L. tropica, L. major, L. braziliensis | Promastigotes | IC50 | < 1 µg/mL | [5] |
| Amphotericin B | L. infantum, L. tropica | Amastigotes | IC50 | < 2 µg/mL | [5] |
Table 3: In Vitro Cytotoxicity against Macrophages
| Compound | Cell Type | Cytotoxicity Metric | Concentration | % Viability/Effect | Reference |
| This compound | Macrophages | Moderate Cytotoxicity | Not Specified | Not Specified | [1][2] |
| Benznidazole | Murine Macrophages | Not Cytotoxic | Not Specified | Not Specified | [6][7] |
| Miltefosine | Macrophages | Cw50 | 8.7 µM | 50% Inhibition | [8] |
| Amphotericin B | J774.1, RAW 264.7 | No significant toxicity at effective concentrations | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the in vitro assessment of anti-parasitic compounds, followed by specific details where available for the standard drugs.
General In Vitro Anti-Trypanosomal Assay (Trypomastigotes)
-
Parasite Culture: Trypanosoma cruzi trypomastigotes are obtained from the supernatant of infected mammalian cell cultures (e.g., L929 fibroblasts).
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in culture medium.
-
Incubation: Trypomastigotes are incubated with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Viability Assessment: The number of motile parasites is determined using a hemocytometer under a microscope. The percentage of reduction in parasite number is calculated relative to a solvent-treated control.
General In Vitro Anti-Leishmanial Assay (Promastigotes and Amastigotes)
-
Promastigote Assay:
-
Parasite Culture: Leishmania spp. promastigotes are cultured in appropriate liquid media (e.g., M199) at a specific temperature (e.g., 26°C).
-
Incubation: Logarithmic phase promastigotes are incubated with serial dilutions of the test compound for a set duration (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using methods such as the resazurin reduction assay or by direct counting with a hemocytometer. The IC50 value is then determined.
-
-
Amastigote Assay:
-
Macrophage Infection: A macrophage cell line (e.g., J774.A1) is infected with stationary phase Leishmania promastigotes.
-
Compound Treatment: After infection and removal of free promastigotes, the infected macrophages are treated with different concentrations of the test compound.
-
Assessment: After a defined incubation period (e.g., 72 hours), the cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is counted microscopically. The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.
-
Cytotoxicity Assay
-
Cell Culture: A mammalian cell line, typically macrophages (e.g., J774.A1 or primary peritoneal macrophages), is cultured in a suitable medium.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Viability Measurement: Cell viability is determined using a colorimetric assay such as MTT, MTS, or by measuring the release of lactate dehydrogenase (LDH). The CC50 (50% cytotoxic concentration) is then calculated.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is paramount for rational drug design and development. While the precise mechanism of this compound remains to be elucidated, the pathways for the standard anti-parasitic drugs have been investigated.
This compound
The mechanism of action for this compound's anti-parasitic activity has not been reported.
Standard Anti-parasitic Drugs
-
Benznidazole and Nifurtimox (Trypanosoma cruzi) : These nitroheterocyclic drugs are pro-drugs that are activated by a parasite-specific type I nitroreductase. This activation leads to the generation of reactive oxygen species (ROS) and other radical species that cause extensive damage to parasite DNA, proteins, and lipids, ultimately leading to cell death.[4][9]
-
Miltefosine (Leishmania spp.) : Miltefosine has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and the integrity of the parasite's cell membrane.[10][11] It also disrupts mitochondrial function and induces an apoptosis-like cell death in the parasite.[10][12]
-
Amphotericin B (Leishmania spp.) : This polyene antibiotic acts by binding to ergosterol, a key component of the parasite's cell membrane. This binding forms pores in the membrane, leading to the leakage of intracellular ions and macromolecules, resulting in cell death.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro anti-leishmanial amastigote screening.
Caption: Amphotericin B mechanism of action.
Caption: Nitroheterocyclic drug activation pathway.
Conclusion
This compound has demonstrated initial anti-parasitic activity against Trypanosoma cruzi and Leishmania spp. in vitro.[1][2] However, the available data is limited, and a significant concern is its moderate cytotoxicity and low selectivity.[1][2] In comparison, standard drugs such as benznidazole, nifurtimox, miltefosine, and amphotericin B have well-defined efficacy profiles and established mechanisms of action.
Further research is imperative to fully assess the potential of this compound as a viable anti-parasitic candidate. Future studies should focus on:
-
Determining the IC50 values of this compound against a panel of relevant parasite species and strains.
-
Conducting comprehensive cytotoxicity and selectivity studies to establish a therapeutic window.
-
Elucidating the mechanism of action to identify its molecular targets.
-
Performing in vivo efficacy studies in relevant animal models of infection.
This guide serves as a foundational resource for researchers, providing a clear summary of the current knowledge and highlighting the critical gaps that need to be addressed in the evaluation of this compound as a potential anti-parasitic therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. primo.wpunj.edu [primo.wpunj.edu]
- 5. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Identification of inhibitors of a... preview & related info | Mendeley [mendeley.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioline International Official Site (site up-dated regularly) [utoronto.scholaris.ca]
- 11. Antimicrobial Activity of Extracts of Two Native Fruits of Chile: Arrayan (Luma apiculata) and Peumo (Cryptocarya alba) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cryptotanshinone's Biological Effects Across Diverse Cancer Cell Lines
Disclaimer: Due to a lack of comprehensive, publicly available data on the biological effects of Cryptofolione in different cancer cell lines, this guide will instead focus on a similarly named compound, Cryptotanshinone . The experimental data, protocols, and pathways described herein pertain to Cryptotanshinone and are intended to serve as a comparative framework for researchers interested in the cross-validation of natural compounds in oncology research.
Cryptotanshinone, a major active component isolated from the root of Salvia miltiorrhiza, has demonstrated a range of anti-cancer properties, including the induction of apoptosis and cell cycle arrest.[1][2] This guide provides a comparative overview of its efficacy in various cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Comparison of Cryptotanshinone's Effects
The following table summarizes the key biological effects of Cryptotanshinone across different cancer cell lines as reported in the literature. This data provides a basis for comparing its potency and mechanism of action in diverse cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Primary Effect | Key Molecular Changes |
| B16 | Melanoma | 12.37 | G2/M Arrest | Induction of Cdc25c |
| B16BL6 | Melanoma | 8.65 | G1 Arrest | Increased p21 expression |
| A549 | Non-Small Cell Lung Cancer | Not Specified | G0/G1 Arrest & Apoptosis | ↓ Cyclin A, D, E, Cdk2, Cdk4; ↑ Cleaved Caspase-3, -9, PARP, Bax; ↓ Bcl-2, Survivin, cIAP-1, -2; ↓ PI3K, p-Akt, p-GSK-3β |
| H460 | Non-Small Cell Lung Cancer | Not Specified | G0/G1 Arrest & Apoptosis | ↓ Cyclin A, D, E, Cdk2, Cdk4; ↑ Cleaved Caspase-3, -9, PARP, Bax; ↓ Bcl-2, Survivin, cIAP-1, -2; ↓ PI3K, p-Akt, p-GSK-3β |
| HCCC-9810 | Cholangiocarcinoma | Not Specified | S-Phase Arrest & Apoptosis | ↓ Cyclin A1; ↑ Cyclin D1; ↓ Bcl-2; ↑ Bax; ↓ p-JAK2, p-STAT3, p-Akt, p-NFκB |
| RBE | Cholangiocarcinoma | Not Specified | S-Phase Arrest & Apoptosis | ↓ Cyclin A1; ↑ Cyclin D1; ↓ Bcl-2; ↑ Bax; ↓ p-JAK2, p-STAT3, p-Akt, p-NFκB |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological effects of Cryptotanshinone.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic and anti-proliferative effects of Cryptotanshinone.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Cryptotanshinone (e.g., 0, 1, 10, 25 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Cryptotanshinone.
-
Procedure:
-
Plate cells in 6-well plates and treat with Cryptotanshinone for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
-
3. Apoptosis Assay by Annexin V-FITC/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with Cryptotanshinone as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
4. Western Blot Analysis
-
Objective: To detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.
-
Procedure:
-
Lyse Cryptotanshinone-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cdk4, Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental design and molecular mechanisms, the following diagrams are provided.
The PI3K/Akt pathway is a key signaling cascade that is frequently dysregulated in cancer and is a target of Cryptotanshinone in non-small cell lung cancer cells.[1][2]
The cross-validation of a compound's biological effects in different cell lines is a fundamental step in pre-clinical drug development.
References
The Stereochemical Influence on Cryptofolione's Biological Promise: A Comparative Overview
The precise three-dimensional arrangement of atoms in the natural product Cryptofolione, a δ-lactone isolated from Cryptocarya species, is a critical determinant of its biological activity. While research has established the absolute configuration of the naturally occurring and more active stereoisomer, a comprehensive comparison with its synthetic counterparts remains a key area of investigation for realizing its full therapeutic potential.
This compound has demonstrated a range of biological effects, including moderate activity against the parasites responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.), as well as cytotoxic effects against various cell lines.[1][2] The naturally occurring form of this compound has been identified as the (6R,10S,12R) stereoisomer through extensive synthetic and spectroscopic analysis.[3] The synthesis of other stereoisomers has been crucial in this elucidation, yet direct comparative studies on their bioactivity are not extensively documented in publicly available literature.
Comparative Bioactivity: An Unfolding Story
While quantitative, side-by-side comparisons of the bioactivity of all possible stereoisomers of this compound are limited, the available data suggests that the natural (6R,10S,12R) configuration is likely the most biologically potent form. The synthesis of other stereoisomers, such as the enantiomer of (6R,10R,12S)-Cryptofolione, was primarily undertaken to confirm the absolute stereochemistry of the natural product rather than for a systematic evaluation of their pharmacological profiles.[3]
The known biological activities of naturally occurring this compound are summarized below. It is important to note that these activities are attributed to the (6R,10S,12R) isomer.
| Bioactivity | Target Organism/Cell Line | Reported Effect | Reference |
| Trypanocidal | Trypanosoma cruzi | Moderate activity against trypomastigotes. | [1] |
| Leishmanicidal | Leishmania spp. | Moderate activity against promastigotes. | [1] |
| Cytotoxicity | Macrophages, T. cruzi amastigotes | Moderate cytotoxicity observed. | [1] |
The lack of comprehensive comparative data underscores a significant gap in the structure-activity relationship (SAR) studies of this compound. A thorough investigation into how the stereochemistry at each of the three chiral centers—C6, C10, and C12—independently and collectively influences its interaction with biological targets would be invaluable for the design of more potent and selective analogs.
Experimental Methodologies
The following are generalized experimental protocols for assessing the key bioactivities of this compound, based on standard assays in the field.
Trypanocidal Activity Assay (Anti-trypomastigote)
-
Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium (e.g., LIT medium) supplemented with fetal bovine serum.
-
Compound Preparation: this compound stereoisomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Assay: In a 96-well microplate, trypomastigotes are incubated with varying concentrations of the test compounds for a defined period (e.g., 24 or 48 hours). A positive control (e.g., benznidazole) and a negative control (vehicle) are included.
-
Viability Assessment: Parasite viability is determined by counting motile parasites using a hemocytometer under a microscope or by using a colorimetric assay such as the MTT assay.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
Leishmanicidal Activity Assay (Anti-promastigote)
-
Parasite Culture: Leishmania spp. promastigotes are grown in a suitable culture medium (e.g., M199 medium) supplemented with fetal bovine serum.
-
Compound Preparation: Similar to the trypanocidal assay, stock solutions and serial dilutions of this compound stereoisomers are prepared.
-
Assay: Promastigotes are incubated with different concentrations of the compounds in a 96-well plate for a specified duration (e.g., 48 or 72 hours). Positive (e.g., amphotericin B) and negative controls are included.
-
Viability Assessment: Parasite viability is assessed by direct counting or using a resazurin-based assay.
-
Data Analysis: The IC50 values are determined from the dose-response curves.
Cytotoxicity Assay (e.g., against Macrophages)
-
Cell Culture: A macrophage cell line (e.g., J774 or RAW 264.7) is maintained in an appropriate culture medium (e.g., DMEM) with fetal bovine serum.
-
Assay: Cells are seeded in a 96-well plate and allowed to adhere. They are then treated with various concentrations of the this compound stereoisomers for a set period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using the MTT or similar colorimetric assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI), calculated as CC50/IC50, can then be determined to assess the compound's specificity for the parasite over the host cell.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Given its cytotoxic nature, it is plausible that it may induce apoptosis or other forms of programmed cell death in target cells.
Below is a hypothetical workflow illustrating the steps involved in investigating the mechanism of action of this compound stereoisomers.
Caption: Workflow for investigating the bioactivity and mechanism of action of this compound stereoisomers.
A potential, though hypothetical, signaling pathway that could be affected by a cytotoxic compound like this compound leading to apoptosis is depicted below.
Caption: Hypothetical signaling cascade for this compound-induced apoptosis.
Future Directions
The field of this compound research would greatly benefit from studies that systematically synthesize all possible stereoisomers and evaluate their bioactivities in parallel. This would provide a clear understanding of the stereochemical requirements for its antiparasitic and cytotoxic effects. Furthermore, identifying the specific molecular targets and unraveling the signaling pathways modulated by the most active stereoisomer will be crucial for the rational design of new and more effective therapeutic agents based on the this compound scaffold. Such studies will be instrumental in determining whether the development of this compound or its analogs is a viable strategy for new drug discovery.
References
Comparative analysis of different synthetic routes to Cryptofolione
For Researchers, Scientists, and Drug Development Professionals
Cryptofolione, a naturally occurring δ-lactone, has garnered significant interest in the scientific community due to its potential therapeutic properties, including trypanocidal and leishmanicidal activities.[1][2][3] The stereochemically complex structure of this compound has presented a considerable challenge for synthetic chemists, leading to the development of various synthetic strategies. This guide provides a comparative analysis of different synthetic routes to this compound, offering a comprehensive overview of their efficiency and methodologies to aid researchers in selecting the most suitable approach for their objectives.
Key Synthetic Strategies and Quantitative Comparison
Several distinct synthetic routes to this compound have been reported, each employing different key reactions and starting materials. The efficiency of these routes can be compared based on metrics such as the number of linear steps and overall yield. Below is a summary of the quantitative data for some of the prominent syntheses.
| Synthetic Approach | Key Reactions | Longest Linear Sequence | Overall Yield | Reference |
| Li et al. (Formal Synthesis) | Mukaiyama Aldol Reaction, Indium-promoted Barbier Reaction, Olefin Cross-Metathesis | 6 steps | N/A | [4][5] |
| Das et al. | Keck Allylation, Mitsunobu Inversion, Olefin Cross-Metathesis | N/A | N/A | [6] |
| Katsuki et al. | Asymmetric Hetero Diels-Alder Reaction, Diastereoselective Reduction | N/A | N/A | [2][7] |
| Reddy et al. (via common intermediate) | Acyl Anion Coupling with Chiral Allyl Epoxide or Prins Cyclization, Cross-Metathesis | N/A | N/A | [1] |
| Reddy et al. (from benzylidene acetone) | Lipase-mediated Resolution, DBU-mediated Isomerization, Brown Allylation, Ring-Closing Metathesis (RCM) | N/A | N/A | [1] |
| Chandrasekhar et al. (via common intermediate) | Asymmetric Reduction of Propargyl Ketone, Olefin Cross-Metathesis | N/A | N/A | [1] |
| Yadav et al. (from Chan's diene) | Enantioselective Mukaiyama Aldol, Diastereoselective Reduction, Intramolecular oxa-Michael, Asymmetric Allylation, RCM | N/A | N/A | [1] |
N/A: Data not available in the provided search results.
Detailed Analysis of Synthetic Routes
This section provides a more in-depth look at some of the synthetic strategies, highlighting the key transformations and experimental approaches.
The Li Group's Formal Synthesis
This approach focuses on a concise and unified strategy for the formal synthesis of this compound.[4][5] The synthesis commences from trans-cinnamaldehyde and utilizes a Crimmins modified Evans aldol reaction.
Experimental Workflow:
Caption: Synthetic route to a key intermediate of this compound by Li et al.
Key Experimental Protocols:
-
Crimmins Modified Evans Aldol Reaction: trans-cinnamaldehyde is reacted with compound 7 to yield alcohol 12.[5]
-
DIBAL-H Reduction: The prepared alcohol 12 is subjected to reduction with diisobutylaluminium hydride (DIBAL-H) to produce the aldehyde 3-C.[5]
-
Indium(0)-promoted Barbier Reaction: The crude aldehyde 3-C undergoes a Barbier reaction promoted by indium(0) in a THF/H₂O mixture to afford the anti-diol 1-C with a diastereomeric ratio of 4:1.[5]
-
Olefin Cross-Metathesis: The final key step involves an olefin cross-metathesis reaction of the diol intermediate with a lactone to furnish a known precursor to this compound.[4]
The Katsuki Group's Asymmetric Synthesis
This enantioselective synthesis was instrumental in determining the absolute configuration of this compound.[2][7] The key strategic element is an asymmetric hetero Diels-Alder reaction.
Logical Relationship of Key Steps:
Caption: Key stages in the asymmetric synthesis of this compound by Katsuki et al.
Key Experimental Protocols:
-
Asymmetric Hetero Diels-Alder Reaction: The synthesis utilizes a Cr(salen)-catalyzed asymmetric hetero Diels-Alder reaction as the pivotal step to establish the stereochemistry.[7]
-
Diastereoselective Reduction: Following the Diels-Alder reaction, a diastereoselective reduction is performed to set the stereochemistry of the diol side chain.[7]
-
Comparative Analysis: The synthesized stereoisomers were compared with the natural product using ¹H NMR, ¹³C NMR, CD spectra, and specific rotation to establish the absolute configuration as [6R,10S,12R].[7]
Other Notable Synthetic Approaches
Several other research groups have contributed valuable strategies for the synthesis of this compound. These often involve the synthesis of a common intermediate that is then elaborated to the final product.
-
Prins Cyclization and Cross-Metathesis: One route involves a Prins cyclization of trans-cinnamaldehyde with a chiral homoallylic alcohol to form a key intermediate, which then undergoes a cross-metathesis reaction with a vinyl lactone.[1]
-
Enzymatic Resolution and Ring-Closing Metathesis: Another approach starts from commercially available benzylidene acetone and employs a lipase-mediated resolution of a β-hydroxy ketone intermediate. Key subsequent steps include a DBU-mediated isomerization, Brown allylation, and a ring-closing metathesis (RCM) reaction to form the lactone ring.[1]
General Synthetic Logic:
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound has been approached from multiple angles, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for high enantiopurity, scalability, or the availability of starting materials and reagents. The strategies developed by Li, Katsuki, and others highlight the power of modern synthetic organic chemistry in accessing complex natural products. Future work in this area may focus on developing even more convergent and efficient syntheses, potentially exploring biocatalytic or flow chemistry approaches to improve sustainability and yield. The proposed biosynthesis of this compound also opens avenues for its production through synthetic biology.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
Validating the Structure of Isolated Cryptofolione using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a novel natural product is a cornerstone of drug discovery and development. For complex molecules like Cryptofolione, a 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone isolated from Cryptocarya species, a robust validation of its three-dimensional structure is paramount.[1][2] While several analytical techniques contribute to this process, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as the most powerful tool for unambiguously establishing covalent connectivity and relative stereochemistry.
This guide provides a comparative overview of the validation of this compound's structure, focusing on the application of 2D NMR techniques. It will detail the experimental protocols, present illustrative data, and compare the utility of different 2D NMR experiments.
The Central Role of 2D NMR in Structure Elucidation
While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation.[3] 2D NMR resolves this by spreading the signals across two frequency dimensions, revealing correlations between nuclei. For a molecule like this compound, the key 2D NMR experiments are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for tracing out proton spin systems within the molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is crucial for assigning the proton and carbon signals of each CHn group.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is the key experiment for connecting different spin systems and establishing the overall carbon skeleton.[4]
Comparative Analysis of Structural Validation Techniques
While 2D NMR is central, a multi-faceted approach provides the most robust structural validation. Here's a comparison with other common techniques:
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed covalent connectivity (atom-to-atom bonding), relative stereochemistry. | Non-destructive, provides a complete picture of the carbon skeleton, applicable to a wide range of molecules in solution.[5] | Requires relatively pure sample, can be time-consuming for complex molecules, may not definitively establish absolute stereochemistry without additional experiments (e.g., NOESY, ROESY). |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amounts, provides fragmentation patterns that can give structural clues. | Does not provide detailed connectivity or stereochemistry, isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D structure, including absolute stereochemistry. | Provides an unambiguous, high-resolution structure. | Requires a suitable single crystal, which can be difficult or impossible to obtain for many natural products. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., carbonyls, hydroxyls). | Fast and simple, provides a quick overview of functional groups present. | Provides limited information on the overall molecular structure. |
Illustrative 2D NMR Data for this compound
The following tables represent the expected 2D NMR correlations that would be used to validate the structure of this compound.
Table 1: Key COSY Correlations for this compound
| Proton (δH) | Correlated Proton(s) (δH) | Interpretation |
| H-3 | H-4 | Vicinal coupling in the dihydropyrone ring |
| H-4 | H-3, H-5 | Connectivity within the dihydropyrone ring |
| H-5 | H-4, H-6 | Connectivity within the dihydropyrone ring |
| H-7 | H-8 | Coupling in the alkenyl side chain |
| H-8 | H-7, H-9 | Connectivity in the alkenyl side chain |
| H-9 | H-8, H-10 | Connectivity in the alkenyl side chain |
| H-10 | H-9, H-11 | Connectivity in the alkenyl side chain |
| H-12 | H-11, H-13 | Connectivity in the side chain |
Table 2: Key HSQC Correlations for this compound
| Proton (δH) | Correlated Carbon (δC) | Assignment |
| H-3 | C-3 | CH₂ in the dihydropyrone ring |
| H-4 | C-4 | CH in the dihydropyrone ring |
| H-5 | C-5 | CH in the dihydropyrone ring |
| H-6 | C-6 | CH attached to oxygen |
| H-7 | C-7 | CH in the alkenyl chain |
| H-8 | C-8 | CH in the alkenyl chain |
| H-10 | C-10 | CH with attached hydroxyl |
| H-12 | C-12 | CH with attached hydroxyl |
| H-14 to H-18 | C-14 to C-18 | Aromatic CH groups |
Table 3: Key HMBC Correlations for this compound
| Proton (δH) | Correlated Carbon(s) (δC) | Interpretation |
| H-3 | C-2, C-4, C-5 | Connectivity around the α,β-unsaturated lactone |
| H-5 | C-3, C-4, C-6, C-7 | Linkage of the side chain to the dihydropyrone ring |
| H-7 | C-5, C-6, C-8, C-9 | Connectivity of the alkenyl chain |
| H-13 | C-14, C-18 | Linkage of the phenyl group to the side chain |
| H-14 | C-13, C-15, C-18 | Connectivity within the phenyl ring |
Experimental Protocols
A detailed and standardized experimental protocol is critical for obtaining high-quality, reproducible 2D NMR data.
1. Sample Preparation:
-
Sample Purity: The isolated this compound should be of high purity (>95%), as impurities can complicate spectral analysis. Purity is typically assessed by HPLC and ¹H NMR.
-
Sample Quantity: For a standard 5 mm NMR tube, 5-10 mg of the compound is typically required.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of natural product. The solvent should be of high purity to avoid interfering signals.
-
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
-
2. NMR Data Acquisition:
The following parameters are representative for acquiring 2D NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~3.4 s
-
Spectral width: 12 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Acquisition time: ~1.1 s
-
Spectral width: 240 ppm
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Number of scans: 8
-
Acquisition time: ~0.2 s
-
Spectral width: 12 ppm in both dimensions
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 16
-
Acquisition time: ~0.2 s
-
Spectral width: 12 ppm (F2), 240 ppm (F1)
-
-
HMBC:
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 32
-
Acquisition time: ~0.2 s
-
Spectral width: 12 ppm (F2), 240 ppm (F1)
-
Visualization of the Validation Process
The logical flow of information from the 2D NMR experiments to the final validated structure can be visualized as follows:
The key correlations that piece together the this compound structure are visualized below:
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. 6-[omega-arylalkenyl]-5,6-dihydro-alpha-pyrones from Cryptocarya moschata (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Analysis of Antifungal Properties of Cryptofolione and Related Compounds from Cryptocarya Species
A Review of Current, Albeit Limited, Evidence
Cryptofolione, a styrylpyrone isolated from various Cryptocarya species, has garnered interest for its potential bioactive properties. While research into its antiparasitic effects is documented, a comprehensive understanding of its antifungal capabilities remains nascent. Direct comparative studies on the antifungal potency of this compound isolated from different Cryptocarya species are currently unavailable in the scientific literature. However, by examining the antifungal activity of crude extracts from various Cryptocarya species, we can infer the potential antifungal promise of their constituent compounds, including this compound.
This guide provides a comparative overview of the antifungal activity of extracts from different Cryptocarya species against pathogenic fungi, with a focus on Candida albicans. Due to the absence of data on purified this compound, this analysis relies on the antifungal efficacy of the extracts as a proxy. It is important to note that the observed antifungal activity is likely the result of a synergistic interplay of various phytochemicals within the extracts, including but not limited to styrylpyrones like this compound.
Comparative Antifungal Activity of Cryptocarya Species Extracts
A study investigating the antifungal properties of extracts from the leaves and fruits of three Cryptocarya species—C. moschata, C. mandioccana, and C. saligna—provides the most direct comparative data currently available. The minimum inhibitory concentration (MIC) of these extracts against Candida albicans was determined, offering a quantitative measure of their antifungal potency.
| Cryptocarya Species | Plant Part | MIC against C. albicans (g/mL) |
| Cryptocarya moschata | Leaves | 0.003[1] |
| Fruits | 0.003[1] | |
| Cryptocarya mandioccana | Leaves | 0.003[1] |
| Fruits | 0.003[1] | |
| Cryptocarya saligna | Leaves | > 0.015[1] |
| Fruits | > 0.015[1] | |
| C. moschata, C. mandioccana, C. saligna | Bark/Trunk | > 0.015[1] |
The extracts from the leaves and fruits of both C. moschata and C. mandioccana demonstrated identical and significant antifungal activity against C. albicans, with a MIC value of 0.003 g/mL.[1] In contrast, the extracts from C. saligna and the bark or trunk of all three species did not show any significant antifungal activity at the tested concentrations.[1] These findings suggest that the leaves and fruits of C. moschata and C. mandioccana are promising sources of antifungal compounds. The presence of styrylpyrones in C. moschata has been documented and is correlated with its antifungal activity.[1][2]
Experimental Protocols
The following section details the methodologies for determining the antifungal activity of the Cryptocarya extracts. This includes the specific protocol used in the comparative study and a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Methodology for Cryptocarya Extract Antifungal Susceptibility Testing
This protocol was adapted from the study evaluating the antifungal efficacy of various Cryptocarya species extracts against Candida albicans.[1]
1. Preparation of Fungal Inoculum:
-
Candida albicans strains are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar.
-
A suspension of the microorganism is prepared in a sterile saline solution.
-
The suspension is standardized to a specific cell density, typically corresponding to a 0.5 McFarland standard.
2. Preparation of Plant Extracts:
-
Crude extracts from the leaves, fruits, and bark/trunk of the Cryptocarya species are obtained through solvent extraction.
-
The dried extracts are weighed and dissolved in a suitable solvent (e.g., ethanol) and then diluted with a buffered saline solution to achieve a range of concentrations.[1]
3. Broth Microdilution Assay:
-
The assay is performed in a 96-well microtiter plate.
-
A 10 μL aliquot of the standardized fungal suspension is added to each well.[1]
-
200 μL of the various dilutions of each plant extract are then added to the wells in triplicate.[1]
-
The plates are incubated at 37°C for 24 hours.[1]
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the extract that causes a complete inhibition of visible fungal growth.[1]
Generalized CLSI Broth Microdilution Method
For a standardized approach to antifungal susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) provides reference methods, such as the M27 document for yeasts.[3]
References
Safety Operating Guide
Proper Disposal of Cryptofolione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cryptofolione, a naturally derived compound with noted cytotoxic properties. Due to its biological activity, this compound requires careful management as a hazardous waste to mitigate risks to personnel and the environment.
Immediate Safety and Logistical Information
This compound is a pyranone derivative that has demonstrated moderate cytotoxicity. In the absence of a specific Safety Data Sheet (SDS), it is prudent to handle this compound as a cytotoxic agent. All personnel handling this compound should be trained in the procedures for managing cytotoxic and hazardous waste.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.
Waste Segregation and Containerization
Proper segregation of waste is crucial to ensure safe disposal and compliance with regulations. All waste contaminated with this compound must be treated as cytotoxic hazardous waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Puncture-resistant, leak-proof container with a lid. | "Cytotoxic Waste," "Hazardous Waste," Chemical Name |
| (e.g., contaminated gloves, | (Often purple or marked with a cytotoxic symbol) | |
| weigh boats, pipette tips) | ||
| Liquid Waste | Leak-proof, shatter-resistant container with a | "Cytotoxic Liquid Waste," "Hazardous Waste," Chemical |
| (e.g., solutions containing | secure screw-top cap. | Name and Concentration |
| This compound) | ||
| Sharps Waste | Puncture-proof sharps container. | "Cytotoxic Sharps," "Hazardous Waste" |
| (e.g., needles, contaminated | ||
| glass) |
Disposal Procedures
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain. The recommended disposal method for cytotoxic waste is incineration by a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Waste Collection: At the point of generation, immediately place all materials contaminated with this compound into the appropriate, labeled waste container.
-
Container Sealing: Once the waste container is three-quarters full, securely seal it. Do not overfill containers.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Experimental Protocol: Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following procedure should be followed:
-
Preparation: Ensure all necessary PPE is worn. Prepare a decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a rinse with 70% ethanol or as recommended by your institution's safety protocols).
-
Containment: For spills, cover the area with absorbent material, working from the outside in.
-
Application of Decontaminant: Apply the decontamination solution to the contaminated area or equipment and allow for the appropriate contact time (typically 10-15 minutes for a bleach solution).
-
Cleaning: Wipe the area clean with fresh absorbent material.
-
Rinsing: Rinse the surface with 70% ethanol or distilled water to remove any residual decontaminant.
-
Disposal of Cleaning Materials: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as cytotoxic solid waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory setting.
Essential Safety and Logistical Information for Handling Cryptofolione
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety protocols and logistical plans for the handling and disposal of Cryptofolione. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C19H22O4 | PubChem[1] |
| Molecular Weight | 314.4 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Exact Mass | 314.15180918 Da | PubChem[1] |
Hazard Assessment and Safety Recommendations
This compound has demonstrated moderate cytotoxicity in research settings[2][3]. Due to its biological activity and the lack of extensive toxicity data, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
General Precautions:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust or aerosols.
-
Implement strict access control to the designated handling area.
-
All personnel must be trained on the potential hazards and safe handling procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon known or suspected contact with the substance. Regularly inspect gloves for tears or punctures.[4][5] |
| Body | Disposable, solid-front protective gown with long sleeves and elastic cuffs. | The gown should be made of a low-permeability fabric. Cuffs of the gown should be tucked into the inner pair of gloves.[4] |
| Eyes/Face | Safety goggles and a face shield. | Safety goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4][6] |
| Respiratory | N95 respirator or higher. | A fit-tested N95 respirator is required when handling the solid compound outside of a certified chemical fume hood. For procedures with a high likelihood of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[4] |
| Feet | Closed-toe shoes and disposable shoe covers. | Leather and other porous materials are not suitable. Shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
The following step-by-step protocol must be followed for all procedures involving this compound.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., balances, glassware, spatulas) and reagents to minimize movement in and out of the handling area.
-
-
Handling:
-
Carefully weigh the required amount of solid this compound.
-
If dissolution is required, add the solvent slowly to the solid to avoid splashing.
-
Perform all experimental manipulations within the fume hood.
-
-
Cleanup:
-
Following the experiment, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Collect all contaminated disposable materials in a designated hazardous waste container.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, shoe covers, absorbent paper, and other disposable items must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Emergency Procedures: Chemical Spill
In the event of a this compound spill, immediate and decisive action is required to contain the spill and protect personnel.
Caption: A logical workflow for responding to a chemical spill of this compound.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Secure: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill you are not trained to handle.
-
Clean-up (for minor spills by trained personnel only):
-
Don appropriate PPE, including a respirator.
-
Cover the spill with an absorbent material, working from the outside in.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and cleaning agent.
-
-
Report: Complete a spill report form as required by your institution.
References
- 1. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. royalbrinkman.com [royalbrinkman.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
